C31 exerts its antiviral effect by specifically targeting the host protein cyclophilin A (CypA). The table below summarizes the key steps in its mechanism of action [1].
| Mechanism Step | Experimental Evidence |
|---|---|
| Competitive Binding to CypA: Binds to the hydrophobic pocket and gatekeeper pocket of CypA's PPIase active site, competing with Cyclosporine (CsA). | Time-resolved FRET (TR-FRET) assays showed C31 displaces labeled CsA from purified CypA with a dissociation constant (Kd) of 105 nM [1]. |
| Inhibition of PPIase Activity: Directly inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA. | PPIase activity assays confirmed direct inhibition [1]. |
| Disruption of CypA-NS5A Interaction: Prevents the CypA interaction with the HCV nonstructural protein 5A (NS5A), which is critical for viral replication. | Demonstrated via mechanistic studies; this disruption is a central part of its anti-HCV effect [1]. |
C31 demonstrates broad and potent antiviral activity, as quantified in the table below. The 50% effective concentration (EC50) is a measure of compound potency, indicating the concentration required to reduce viral replication by half.
| Virus / Replicon System | C31 Mean EC50 (μM ± SD) | Control (Alisporivir) EC50 (μM ± SD) |
|---|---|---|
| HCV Genotype 1a Replicon | 3.80 ± 1.90 μM | 0.04 ± 0.03 μM |
| HCV Genotype 1b Replicon | 2.95 ± 0.60 μM | 0.03 ± 0.01 μM |
| HCV Genotype 2a Replicon | 2.30 ± 1.20 μM | 0.02 ± 0.01 μM |
| HCV Genotype 3a Replicon | 7.76 ± 1.57 μM | 0.02 ± 0.01 μM |
| Infectious J6/JFH1 (GT 2a) | 2.80 ± 0.40 μM | 0.03 ± 0.002 μM |
| Other Flaviviridae | Higher EC50s than for HCV | Data specific to other Flaviviridae not provided in detail [1]. |
Source: [1]. The data are means ± standard deviations from three independent experiments.
Key findings on its antiviral profile include:
For researchers seeking to replicate or build upon these findings, here are the core methodologies as described in the primary study [1].
The following diagram synthesizes the core mechanism of C31 and the experimental approaches used to validate it.
This diagram illustrates how C31 binding to CypA inhibits its PPIase activity and disrupts the CypA-NS5A interaction, ultimately suppressing HCV replication, with key experiments validating each step.
The study positions this new family of SMCypIs as a promising class of drugs, not only for HCV but as a broad-spectrum antiviral with potential utility against other members of the Flaviviridae family and beyond [1]. Their simple synthesis and chemical plasticity make them attractive for further medicinal chemistry optimization [1].
While data on C31 is unavailable, the search results describe C105SR, a novel Small-Molecule Cyclophilin Inhibitor (SMCypI) diastereoisomer that has progressed to in vivo testing [1]. The quantitative data for this compound is summarized below.
| Property | Description / Value |
|---|---|
| Compound Name | C105SR [1] |
| Molecular Class | Small-Molecule Cyclophilin Inhibitor (SMCypI) [1] |
| Primary Target | Cyclophilin D (CypD) Peptidyl-Prolyl cis-trans Isomerase (PPIase) activity [1] |
| Key In Vitro Findings | Inhibits mitochondrial swelling; increases calcium retention capacity in isolated liver mitochondria [1] |
| Cellular Effect | Inhibits mitochondrial permeability transition pore (mPTP) opening and prevents cell death in a hypoxia/reoxygenation model [1] |
| In Vivo Efficacy | Protects against hepatic ischaemia–reperfusion injury in a mouse model by reducing hepatocyte necrosis and apoptosis [1] |
| Comparative Potency | Demonstrates mitoprotective properties superior to cyclosporin A and alisporivir [1] |
The evaluation of PPIase inhibitory activity typically involves a combination of functional and binding assays. The following diagram outlines a generalized workflow for profiling a cyclophilin inhibitor.
The key experimental methods are detailed below.
1. Functional PPIase Activity Assays: These measure the direct inhibition of the enzyme's catalytic activity.
2. Binding Assays (TR-FRET): These are high-throughput methods used for primary screening and to confirm the mechanism of inhibition.
3. Cellular and Mechanistic Studies: For promising compounds, activity is confirmed in biologically relevant systems.
The absence of publicly available data on C31 suggests it may be a proprietary compound in early-stage development. To advance your research:
The binding mode of C31 to CypA was elucidated through modeling studies, revealing a dual-pocket binding strategy [1].
The table below summarizes the key characteristics of C31's binding to CypA.
| Feature | Description |
|---|---|
| Target Protein | Cyclophilin A (CypA) [1] |
| Primary Binding Site | Hydrophobic pocket (PPIase active site, S1) & Gatekeeper pocket (S2) [1] |
| Key Residue Interaction | Arg55 (hydrogen bond via urea moiety) [1] |
| Competition with CsA | Yes (partially overlapping binding sites) [1] |
| Binding Affinity (Kd) | 105 nM [1] |
The primary consequence of C31 binding is the potent inhibition of CypA's PPIase activity [1]. This inhibition disrupts the essential interaction between CypA and the HCV non-structural protein 5A (NS5A), a key process for the replication of Hepatitis C Virus [1]. The disruption of the CypA-NS5A complex is believed to be a major mechanism behind C31's antiviral effect.
Furthermore, resistance selection studies in HCV have identified amino acid substitutions D320E and Y321H in the NS5A protein (domain II) of the virus, which were previously associated with low-level resistance to other cyclophilin inhibitors like alisporivir [1]. This provides genetic evidence that NS5A is a critical target for the antiviral action mediated by CypA inhibition.
The key findings on C31's mechanism are supported by several experimental approaches.
The diagram below illustrates the core mechanism of action of C31.
Mechanism of C31 action: binding CypA to disrupt viral protein interaction.
C31 is a representative of a new family of non-peptidic, small-molecule cyclophilin inhibitors (SMCypIs) that are chemically distinct from classic cyclic peptides like CsA [1]. This chemical simplicity and plasticity make them a promising class for developing broad-spectrum antiviral agents.
Beyond HCV, C31 and related SMCypIs have shown potential as broad-spectrum antivirals, inhibiting the replication of other members of the Flaviviridae family, such as flaviviruses, albeit with higher EC50s than for HCV [1]. The SMCypI platform is also being explored for other therapeutic areas, such as protecting against cell death in hepatic ischemia-reperfusion injury by inhibiting mitochondrial cyclophilin D [2] [3].
SMCypI C31 is a non-peptidic, small-molecule cyclophilin inhibitor (SMCypI). Its primary mechanism of action involves binding to the host protein cyclophilin A (CypA), competitively inhibiting its peptidyl-prolyl cis-trans isomerase (PPIase) activity, and disrupting the crucial CypA-HCV NS5A protein interaction that is vital for viral replication [1].
The following table summarizes the pangenotypic anti-HCV activity of this compound against various HCV genotypes and replicon systems, demonstrating its broad-spectrum potential [1].
| Virus / Replicon System | Genotype | Mean EC₅₀ (μM) ± SD [1] |
|---|---|---|
| HCV Subgenomic Replicon (SGR) | 1a | 3.80 ± 1.90 μM |
| HCV Subgenomic Replicon (SGR) | 1b | 2.95 ± 0.60 μM |
| HCV Subgenomic Replicon (SGR) | 2a | 2.30 ± 1.20 μM |
| HCV Subgenomic Replicon (SGR) | 3a | 7.76 ± 1.57 μM |
| HCV Subgenomic Replicon (SGR) | 2a/4a (Chimeric) | 1.40 ± 1.10 μM |
| HCV Subgenomic Replicon (SGR) | 5a | 1.20 ± 0.83 μM |
| Infectious Virus | J6/JFH1 (2a/2a) | 2.80 ± 0.40 μM |
For context, the table below compares the potency of C31 with two reference cyclophilin inhibitors, Alisporivir (ALV) and Cyclosporine A (CsA), in the genotype 1b replicon model [1].
| Compound | Mean EC₅₀ (μM) ± SD (Genotype 1b Replicon) |
|---|---|
| This compound | 2.95 ± 0.60 μM |
| Alisporivir (ALV) | 0.03 ± 0.01 μM |
| Cyclosporine A (CsA) | 0.17 ± 0.02 μM |
Understanding the binding and resistance mechanisms is crucial for SAR optimization.
This mechanistic and resistance information can be visualized in the following pathway diagram.
Figure 1: Mechanism of this compound antiviral action. C31 binds CypA, inhibiting PPIase activity and disrupting the CypA-NS5A interaction, which is critical for HCV replication.
While a full congener table for C31 is not available in the search results, the following strategic points for SAR optimization can be inferred from the data on this compound class.
For researchers aiming to evaluate novel SMCypI analogs, here are detailed methodologies for the core assays used to characterize C31 [1].
PPlase Inhibition Assay: This assay directly measures the compound's ability to inhibit the enzymatic function of CypA.
Anti-HCV Replicon Assay: This cell-based assay determines the compound's efficacy in inhibiting HCV replication.
The workflow for the key characterization assays is summarized below.
Figure 2: Key experimental workflow for characterizing SMCypI analogs, integrating enzymatic, cellular, and resistance data.
The available data on this compound provides a strong foundation, but several areas require further investigation to fully realize its therapeutic potential.
The table below summarizes the fundamental biochemical and antiviral properties of this compound as identified in the literature.
| Property | Description / Value |
|---|---|
| Chemical Name | 1-(4-aminobenzyl)-3-(2-(2-(2-(methylthio)phenyl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)urea [1] |
| Molecular Formula | C₂₇H₃₀N₄O₂S [2] [3] [1] |
| Molecular Weight | 474.62 g/mol [2] [3] [1] |
| Primary Target | Cyclophilin A (CypA) & Cyclophilin D (CypD) [4] [1] |
| Mechanism of Action | Binds to the PPIase active site of cyclophilins, disrupting protein-protein interactions (e.g., CypA-NS5A) and inhibiting mPTP opening [4] [2] [1] |
| PPIase IC₅₀ | 0.1 µM [2] [5] [1] |
| Anti-HCV EC₅₀ (range) | 1.20 to 7.76 µM across multiple genotypes [2] |
The protective effects of this compound have been evaluated in various experimental models. The findings highlight its potential and a significant limitation.
| Experimental Model | Protocol / Treatment | Key Findings |
|---|---|---|
| Isolated Rat Cardiac Mitochondria [4] | Mitochondria energized with pyruvate/malate; swelling induced by Ca²⁺ (250 µM) and phosphate. C31 or Cyclosporine A (CsA) added as treatment. | C31 inhibited mitochondrial swelling in a concentration-dependent manner. A dual inhibition mechanism was identified: CypD-dependent at low concentrations and CypD-independent at high concentrations [4]. |
| Cardiomyocytes [4] | Cells subjected to hypoxia-reoxygenation stress. | The inhibitory effect on mPTP in isolated mitochondria correlated with cytoprotection in cells [4]. |
| Langendorff-perfused Heart [4] | Perfusion of CsA and C31 in an ex vivo heart model. | High concentrations of both compounds were required to inhibit mPTP opening [4]. |
| In Vivo Administration [4] | Administration of C31 or CsA in live animals. | Crucial Finding: Neither C31 nor CsA reached cardiac mitochondria after in vivo administration, explaining the high concentrations needed in the ex vivo model and identifying a major delivery challenge [4]. |
The limitation in myocardial distribution has driven research to chemically modify the C31 structure to improve its properties. One study created a library of derivatives by modifying three functional regions of C31 [5]:
From this effort, diastereoisomers of a new derivative, C105SR, were identified. The following diagram illustrates the logical workflow from identifying C31's limitation to the development and validation of an optimized candidate.
Workflow from C31's limitation to the development of an optimized candidate.
The study reported that C105SR demonstrated mitoprotective properties superior to those of C31 and other known cyclophilin inhibitors like Cyclosporin A and Alisporivir [5].
This protocol is a key method used to evaluate the functional effect of C31 and its derivatives on mPTP opening [4] [5].
The available information has some limitations for a complete technical guide:
To obtain the most detailed synthetic and SAR information, it is often necessary to consult the full-text, peer-reviewed primary research articles or patents directly.
SMCypI C31 exerts its antiviral function by directly binding to the host protein Cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase (PPIase). Structural and mechanistic studies reveal that C31 employs a dual binding mechanism [1].
The diagram below illustrates the mechanistic pathway of this compound's action against HCV:
This compound binds CypA, inhibiting its PPIase activity and disrupting viral replication.
This compound has been profiled against a range of HCV genotypes and other viruses from the Flaviviridae family. The quantitative data below summarizes its efficacy.
Table 1: Anti-HCV Pangenotypic Activity of this compound (EC₅₀) This table shows the half-maximal effective concentration (EC50) of this compound across various HCV model systems [1].
| HCV Model System | Genotype | Mean EC₅₀ (µM) ± SD |
|---|---|---|
| Subgenomic Replicon (SGR) | 1a | 3.80 ± 1.90 |
| Subgenomic Replicon (SGR) | 1b | 2.95 ± 0.60 |
| Subgenomic Replicon (SGR) | 2a | 2.30 ± 1.20 |
| Subgenomic Replicon (SGR) | 3a | 7.76 ± 1.57 |
| Subgenomic Replicon (SGR) | 5a | 1.20 ± 0.83 |
| Chimeric SGR | 2a/4a | 1.40 ± 1.10 |
| Infectious Virus | 2a/2a (J6/JFH1) | 2.80 ± 0.40 |
Table 2: Activity Against Other Flaviviridae Viruses This table demonstrates the broader antiviral potential of this compound, though with lower potency compared to its action against HCV [1].
| Virus | Genus | Mean EC₅₀ (µM) |
|---|---|---|
| Dengue Virus (DENV) | Flavivirus | 7.3 |
| Yellow Fever Virus (YFV) | Flavivirus | 27.2 |
| Zika Virus (ZIKV) | Flavivirus | 48.0 |
For context, the control Cyp inhibitor Alisporivir (ALV) showed significantly higher potency in the same HCV assays, with EC₅₀ values ranging from 0.01 to 0.04 µM [1]. C31 did not affect cell viability at its effective concentrations, indicating a selective antiviral effect [1].
The characterization of this compound's mechanism and activity relied on several established biochemical and virological techniques.
The development of this compound highlights several advantageous properties for a host-targeting antiviral agent:
It is important to note that while Alisporivir progressed to phase III clinical trials for HCV, its development was halted due to rare cases of pancreatitis. This underscores the need for careful safety profiling of new Cyp inhibitors, though the toxicity was linked to a specific hypertriglyceridemic effect potentiated by interferon co-therapy [1] [5].
This compound represents a well-characterized class of non-peptidic cyclophilin inhibitors with a defined dual binding mechanism to CypA. Its pangenotypic anti-HCV activity and potential for broad-spectrum efficacy against Flaviviridae make it both a promising drug candidate and a valuable tool for probing virus-host interactions.
Future research directions may include:
The ongoing global challenge of hepatitis C virus (HCV) infection affects approximately 71 million people worldwide and remains a significant cause of chronic liver disease, including cirrhosis and hepatocellular carcinoma [1]. While direct-acting antiviral agents (DAAs) have revolutionized HCV treatment, challenges remain including emerging resistance, high costs limiting accessibility, and variable efficacy across different HCV genotypes [2] [3]. Host-targeting antiviral (HTA) agents represent an alternative approach that focuses on host factors essential for viral replication, potentially offering a higher barrier to resistance and broad-spectrum activity [4]. Among HTAs, cyclophilin inhibitors (CypIs) have emerged as particularly promising due to the pivotal role cyclophilins play in the life cycles of multiple viruses [4] [1].
Small-molecule cyclophilin inhibitor C31 represents a novel class of non-peptidic, non-immunosuppressive CypIs developed through rational drug design [4]. Unlike earlier CypIs such as cyclosporine A (CsA) derivatives, C31 offers chemical plasticity and simplicity of synthesis while maintaining potent anti-HCV activity [4]. This document provides comprehensive application notes and detailed experimental protocols for evaluating the pangenotypic anti-HCV activity of SMCypI C31, including its mechanism of action, genotype coverage, resistance profile, and standardized methodologies for assessing its efficacy in various experimental models.
This compound exerts its antiviral effect through specific inhibition of cyclophilin A (CypA), a member of the peptidyl-prolyl isomerase (PPIase) family that catalyzes the cis-trans isomerization of proline imidic peptide bonds in proteins [4] [1]. The compound binds to the hydrophobic pocket of CypA (the PPIase active site) and the adjacent gatekeeper pocket through a dual-binding mechanism [4]. Structural analyses reveal that the methoxy group of C31 induces a conformational change in Arg55, facilitating hydrogen bond formation with the urea moiety of the compound [4]. This binding competitively displaces cyclosporine A (CsA) from CypA, with a dissociation constant (Kd) of 105 nM as demonstrated by time-resolved fluorescence resonance energy transfer (TR-FRET) assays [4].
The primary antiviral mechanism of C31 involves disruption of the CypA-nonstructural protein 5A (NS5A) interaction, which regulates multiple phases of HCV replication [4] [1]. NS5A is a critical component of the HCV replication complex and requires CypA-mediated isomerization for proper function [5]. By inhibiting CypA PPIase activity, C31 prevents the conformational maturation of NS5A, thereby impairing the formation of functional viral replication complexes [4]. This mechanism is distinct from direct-acting antivirals that target viral proteins directly, and explains the broad-spectrum potential of C31 against multiple members of the Flaviviridae family [4].
Table 1: Key Molecular Characteristics of this compound
| Parameter | Characteristic | Experimental Method |
|---|---|---|
| Primary Target | Cyclophilin A (CypA) | TR-FRET binding assay |
| Binding Sites | Hydrophobic pocket and gatekeeper pocket | Molecular modeling |
| Binding Competition | Competes with cyclosporine A | TR-FRET displacement assay |
| Kd for CypA | 105 nM | TR-FRET competitive binding |
| Enzyme Inhibition | PPIase activity inhibition | PPIase enzymatic assay |
| Key Viral Interaction | Disruption of CypA-NS5A complex | Co-immunoprecipitation |
The following diagram illustrates the molecular mechanism of this compound action against HCV, from cellular entry to viral replication inhibition:
This compound demonstrates comprehensive activity across multiple HCV genotypes, confirming its status as a true pangenotypic antiviral agent [4]. The compound was evaluated against a panel of HCV subgenomic replicons (SGRs) representing genotypes 1a, 1b, 2a, 3a, and 5a, as well as chimeric 2a/4a SGRs and infectious model systems [4]. The results demonstrate consistent antiviral potency across all tested genotypes, with half-maximal effective concentration (EC₅₀) values ranging from 1.20 ± 0.83 μM to 7.76 ± 1.57 μM (Table 2) [4]. The activity against the recently developed full-length infectious HCV genotype 3a model (DBN-3acc) showed a dose-dependent inhibition with maximal 244-fold HCV RNA reduction at 10 μM concentration [4].
When compared to reference cyclophilin inhibitors, C31 shows lower potency than alisporivir (ALV) but comparable or improved activity relative to cyclosporine A (CsA) [4]. This pangenotypic profile is particularly significant given the geographic distribution of HCV genotypes, with genotype 1 being most prevalent globally (46.2%), followed by genotype 3 (30.1%), while genotypes 4 and 5 are more common in lower-income countries [1] [2]. The ability of C31 to maintain consistent activity across this genetically diverse virus family underscores its potential as a broad-spectrum antiviral agent [4].
Table 2: Anti-HCV Activity of this compound Across Genotypes
| HCV Genotype | Experimental Model | C31 EC₅₀ (μM) ± SD | ALV EC₅₀ (μM) ± SD | CsA EC₅₀ (μM) ± SD |
|---|---|---|---|---|
| 1a | Subgenomic replicon | 3.80 ± 1.90 | 0.04 ± 0.03 | 0.60 ± 0.20 |
| 1b | Subgenomic replicon | 2.95 ± 0.60 | 0.03 ± 0.01 | 0.17 ± 0.02 |
| 2a | Subgenomic replicon | 2.30 ± 1.20 | 0.02 ± 0.01 | 0.20 ± 0.04 |
| 3a | Subgenomic replicon | 7.76 ± 1.57 | 0.02 ± 0.01 | 0.19 ± 0.12 |
| 2a/4a | Chimeric replicon | 1.40 ± 1.10 | 0.01 ± 0.002 | 0.04 ± 0.03 |
| 5a | Subgenomic replicon | 1.20 ± 0.83 | 0.01 ± 0.01 | 0.13 ± 0.04 |
| 2a/2a | Infectious J6/JFH1 virus | 2.80 ± 0.40 | 0.03 ± 0.002 | 0.06 ± 0.01 |
Beyond its activity against HCV, this compound demonstrates inhibitory effects against other members of the Flaviviridae family, albeit with higher EC₅₀ values than observed for HCV [4]. This broad-spectrum activity aligns with the conserved role of cyclophilins in the replication cycles of many flaviviruses, including dengue virus (DENV), yellow fever virus (YFV), Zika virus (ZIKV), and West Nile virus (WNV) [1]. The broader anti-Flaviviridae activity positions C31 as a promising lead compound for developing treatments against emerging viral threats beyond HCV [4].
This compound demonstrates a favorable resistance profile characterized by a high genetic barrier to resistance development [4]. In vitro resistance selection studies revealed that C31 hardly selected for amino acid substitutions conferring resistance, with only low-level or no resistance observed [4]. This contrasts with many direct-acting antivirals that frequently select for resistance-associated substitutions (RASs) in their target viral proteins, leading to treatment failure [2] [3]. The limited resistance development against C31 is likely attributable to its host-targeted mechanism, which places less selective pressure on the virus compared to direct-acting agents [4].
Interestingly, resistance selection studies identified that C31 primarily selected for D320E and Y321H substitutions located in domain II of the NS5A protein [4]. These substitutions were previously associated with low-level resistance to other cyclophilin inhibitors such as alisporivir, suggesting a common resistance pathway for this class of inhibitors [4]. The location of these residues in NS5A domain II further supports the critical role of the CypA-NS5A interaction in the antiviral mechanism of cyclophilin inhibitors [4]. The minimal resistance development against C31, coupled with its pangenotypic activity, positions it as an attractive candidate for combination therapies with DAAs to suppress the emergence of resistance [4].
Purpose: This protocol describes the standardized procedure for evaluating the anti-HCV activity of this compound against various HCV genotypes using subgenomic replicon systems and infectious models [4].
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate the binding of this compound to cyclophilin A and its competition with cyclosporine A [4].
Materials:
Procedure:
Purpose: To assess the inhibition of CypA peptidyl-prolyl isomerase activity by this compound [4].
Materials:
Procedure:
The following diagram outlines the complete experimental workflow for profiling this compound antiviral activity:
Stock Solution Preparation:
Working Solution Preparation:
Quality Control:
This compound represents a promising candidate in the host-targeting antiviral landscape, demonstrating pangenotypic anti-HCV activity with a high barrier to resistance [4]. Its unique mechanism of action targeting the host factor CypA rather than viral proteins provides a complementary approach to direct-acting antivirals, potentially offering synergistic effects in combination therapies [4] [1]. The comprehensive protocols outlined herein enable robust evaluation of C31's antiviral profile, mechanism, and resistance characteristics, providing researchers with standardized methods for further investigation of this promising compound class [4].
The broad-spectrum potential of C31 against other Flaviviridae family members positions it as a valuable tool for pandemic preparedness against emerging viral threats [4]. Further development of C31 and optimized analogs may yield clinical candidates that address current limitations in antiviral therapy, particularly for genetically diverse viruses prone to resistance development [4] [5].
Small-molecule cyclophilin inhibitors represent a promising class of host-targeting antiviral agents with broad-spectrum potential against viruses in the Flaviviridae family, including hepatitis C virus (HCV). Unlike direct-acting antiviral agents (DAAs) that target viral enzymes, SMCypIs such as compound C31 target host cellular proteins—specifically cyclophilins—that are essential for viral replication. This approach offers a high barrier to resistance and potential efficacy across multiple virus families [1]. Cyclophilins are a family of peptidyl-prolyl cis-trans isomerases (PPIases) that catalyze the interconversion of peptide bonds preceding proline residues, playing crucial roles in protein folding and function. Among the 17 known human cyclophilins, cyclophilin A (CypA) has been identified as a pivotal host factor supporting HCV replication through its interaction with the viral nonstructural protein 5A (NS5A) [1].
The development of SMCypI C31 emerged from rational drug design approaches seeking non-immunosuppressive alternatives to cyclosporine A (CsA). As a member of the Flaviviridae family, HCV is an enveloped positive-strand RNA virus with a genome of approximately 9,600 nucleotides that encodes a single polyprotein processed into at least 10 mature viral proteins [2]. While DAAs have revolutionized HCV treatment, therapeutic limitations remain, including genotype-specific efficacy and the emergence of resistance-associated substitutions. This compound addresses these challenges through its pangenotypic activity and high resistance barrier, making it both a valuable research tool and a promising therapeutic candidate [1].
This compound exerts its anti-HCV activity through a multi-faceted mechanism that disrupts essential host-virus protein interactions. Biochemical and modeling studies have revealed that C31 binds directly to the hydrophobic pocket of CypA, competing with cyclosporine and inhibiting its PPIase activity [1]. This binding occurs through a dual-pocket interaction where the molecule engages both the catalytic S1 site (PPIase active site) and the adjacent gatekeeper pocket (S2 site), creating a stable complex that effectively disrupts the CypA-NS5A interaction [1] [3]. The methoxy group of C31 induces a conformational change in Arg55 of CypA, facilitating hydrogen bond formation with the urea moiety of the compound and enhancing binding affinity [1].
The disruption of CypA-NS5A interaction has profound effects on HCV replication, as this host-virus partnership regulates multiple phases of the viral life cycle. NS5A is a multifunctional phosphoprotein essential for viral RNA replication and assembly, with the CypA-NS5A complex facilitating proper formation and function of the viral replication complex [1]. The replication complex of HCV is organized within a membrane-associated vesicular structure known as the membranous web, containing viral nonstructural proteins and host factors [2]. Quantitative analyses of HCV replication complexes reveal that only a minor fraction (approximately 1-5%) of nonstructural proteins are actively engaged in RNA synthesis at any given time, with the majority potentially serving structural or scaffolding functions within the replication machinery [2]. By disrupting the CypA-NS5A axis, C31 interferes with the proper formation and function of these replication complexes, ultimately suppressing viral RNA synthesis.
The following diagram illustrates the molecular mechanism of this compound anti-HCV activity, from cellular entry to replication inhibition:
Figure 1: Molecular mechanism of this compound inhibition of HCV replication. C31 binds cyclophilin A, disrupting its interaction with viral NS5A protein and inhibiting replication complex formation.
Resistance selection studies have demonstrated that C31 presents a favorable resistance profile, with minimal emergence of resistance-associated substitutions in vitro. The substitutions that do emerge (D320E and Y321H in NS5A domain II) confer only low-level resistance, similar to patterns observed with other cyclophilin inhibitors like alisporivir [1]. This resistance profile contrasts sharply with many DAAs, which frequently select for high-level resistance mutations that can compromise therapeutic efficacy. Beyond HCV, C31 demonstrates inhibitory activity against other members of the Flaviviridae family, albeit with higher effective concentrations (EC50) than required for HCV inhibition [1]. This broad-spectrum potential positions SMCypIs as promising candidates for addressing multiple viral pathogens through host-directed mechanisms.
This compound demonstrates pangenotypic anti-HCV activity with consistent inhibition across multiple HCV genotypes and experimental systems. The following table summarizes the quantitative efficacy data for C31 compared to reference compounds cyclosporine A (CsA) and alisporivir (ALV):
Table 1: Comparative anti-HCV activity of this compound across different genotype models
| Experimental System | HCV Genotype | C31 EC50 (μM) | ALV EC50 (μM) | CsA EC50 (μM) |
|---|---|---|---|---|
| Subgenomic replicon | 1a | 3.80 ± 1.90 | 0.04 ± 0.03 | 0.60 ± 0.20 |
| Subgenomic replicon | 1b | 2.95 ± 0.60 | 0.03 ± 0.01 | 0.17 ± 0.02 |
| Subgenomic replicon | 2a | 2.30 ± 1.20 | 0.02 ± 0.01 | 0.20 ± 0.04 |
| Subgenomic replicon | 3a | 7.76 ± 1.57 | 0.02 ± 0.01 | 0.19 ± 0.12 |
| Subgenomic replicon | 2a/4a (chimeric) | 1.40 ± 1.10 | 0.01 ± 0.002 | 0.04 ± 0.03 |
| Subgenomic replicon | 5a | 1.20 ± 0.83 | 0.01 ± 0.01 | 0.13 ± 0.04 |
| Infectious virus | 2a/2a (J6/JFH1) | 2.80 ± 0.40 | 0.03 ± 0.002 | 0.06 ± 0.01 |
The data demonstrate that C31 maintains activity across all tested genotypes, with EC50 values in the low micromolar range (1.20-7.76 μM). While its potency is lower than that of ALV or CsA, C31 achieves significant viral reduction—up to 244-fold HCV RNA reduction at 10 μM in the full-length infectious DBN-3acc (genotype 3a) model [1]. Importantly, C31 exhibits no significant cytotoxicity at effective concentrations, providing a favorable therapeutic window for experimental applications. The consistent activity across diverse genotypes highlights the potential of host-targeting approaches to overcome the genotype-specific limitations associated with some DAAs.
The binding interaction between C31 and cyclophilin A has been quantitatively characterized through competitive binding assays:
Table 2: Biophysical characterization of C31-CypA interaction
| Parameter | Value | Method | Significance |
|---|---|---|---|
| Kd (CypA binding) | 105 nM | TR-FRET competitive binding | Confirms direct target engagement |
| Binding competition | CsA-displacing | TR-FRET with labeled CsA | Partial overlap with CsA binding site |
| PPIase inhibition | Yes | PPIase activity assay | Functional inhibition of enzymatic activity |
| Binding sites | S1 and S2 pockets | Molecular modeling | Dual-pocket binding mechanism |
Time-resolved fluorescence resonance energy transfer (TR-FRET) studies confirmed that C31 competes with cyclosporine for binding to purified CypA, with a dissociation constant (Kd) of 105 nM [1]. This competitive binding validates the overlapping binding sites predicted by molecular modeling studies. The functional consequence of this binding is effective inhibition of CypA PPIase activity, which is essential for its role in supporting HCV replication.
Purpose: To evaluate the potency and efficacy of this compound against HCV subgenomic replicons of different genotypes.
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate direct binding of C31 to cyclophilin A and competition with cyclosporine.
Materials:
Procedure:
Purpose: To assess the functional inhibition of CypA PPIase activity by C31.
Materials:
Procedure:
Purpose: To select and characterize resistance-associated substitutions during long-term C31 exposure.
Materials:
Procedure:
Expected Outcomes: After prolonged culture with C31, expect emergence of low-level resistance substitutions in NS5A domain II (D320E, Y321H) similar to those observed with alisporivir [1].
The following diagram outlines the complete experimental workflow for evaluating this compound anti-HCV activity:
Figure 2: Comprehensive experimental workflow for evaluating this compound anti-HCV activity, from initial screening to mechanistic studies.
This compound serves as a valuable molecular probe for investigating cyclophilin-dependent aspects of viral replication and host-pathogen interactions. Researchers can employ C31 to:
The chemical plasticity and relative simplicity of synthesis of the SMCypI family make them particularly amenable to structural optimization and derivative development for probing structure-activity relationships [1]. When using C31 as a tool compound, researchers should include appropriate controls including cyclosporine A (broad cyclophilin inhibitor), alisporivir (specific CypA inhibitor), and non-immunosuppressive cyclosporine analogs to distinguish CypA-specific effects from off-target activities.
For researchers pursuing C31 as a therapeutic candidate, several key considerations emerge from the available data:
Recent advances in SMCypI optimization, exemplified by the development of C105SR with enhanced mitoprotective properties, demonstrate the potential for improving this chemical series for therapeutic applications [3].
This compound (also identified in research as C105SR) is a novel small-molecule cyclophilin inhibitor belonging to the class of SMCypIs (Small-Molecule Cyclophilin Inhibitors). This compound exhibits targeted inhibition of cyclophilin D (CypD), a key regulatory protein located in the mitochondrial matrix that sensitizes the mitochondrial permeability transition pore (mPTP) to opening. [1]
The mPTP is a calcium-dependent, non-selective channel in the inner mitochondrial membrane. Its prolonged opening allows the influx of solutes and water, leading to colloid osmotic pressure increase, massive mitochondrial swelling, dissipation of membrane potential, and ultimately, necrotic cell death. [2] This process is a critical mediator of cell death in hepatic ischaemia–reperfusion injury (IRI) and other pathological conditions. [1] By inhibiting CypD's peptidyl-prolyl cis-trans isomerase (PPIase) activity, C105SR desensitizes the mPTP to calcium overload, thereby inhibiting mitochondrial swelling and increasing the organelle's calcium retention capacity, which results in reduced hepatocyte necrosis and apoptosis. [1]
The efficacy of this compound is evaluated through two primary, interconnected bioassays that measure mitochondrial integrity and function under calcium stress.
The Calcium Retention Capacity (CRC) assay quantifies the maximum amount of calcium ions that mitochondria can accumulate in their matrix before the catastrophic, large-scale opening of the mPTP occurs. [3] [4] This value serves as a direct functional indicator of mitochondrial health and the threshold for mPTP opening. [5]
Detailed Protocol (Isolated Mitochondria): [5]
Alternative Protocol (Permeabilized Cells): [4] For a more physiologically relevant context that preserves intracellular interactions, permeabilized cells can be used.
This assay directly measures the large-scale opening of the mPTP by quantifying the resultant mitochondrial swelling. Upon pore opening, the influx of solutes and water causes the mitochondrial matrix to expand, which decreases the turbidity (optical density) of the mitochondrial suspension. [5] [2]
Detailed Protocol: [5]
Table 1: Key Reagents and Formulations for mPTP Assays
| Reagent/Buffer | Key Components | Function/Purpose |
|---|---|---|
| Mitochondrial Isolation Buffer | 250 mM Sucrose, 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EGTA, pH 7.4 [5] | Osmotic and ionic support; preserves mitochondrial integrity during isolation |
| KCl Incubation/Assay Media | 125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 20 mM HEPES, 5 mM Glutamate, 5 mM Malate, 2 μM Rotenone, pH 7.4 [5] | Provides ionic environment and respiratory substrates (via Complex I) for energized mitochondria |
| Ca²⁺-Sensitive Dye | Calcium Green-5N (0.5 μM) [5] [3] | Fluorescent indicator of extramitochondrial Ca²⁺ concentration |
| Test Compound | This compound (C105SR) | Cyclophilin D inhibitor; positive control for mPTP inhibition |
| Pharmacological Controls | Cyclosporine A (CsA, 1-5 μM), Bongkrekic acid (BKA, 5 μM), Atractyloside (ATR, 1 μM) [5] | Reference inhibitors (CsA, BKA) and activator (ATR) of mPTP |
The efficacy of this compound is demonstrated through its performance in the aforementioned assays, often compared to known inhibitors like Cyclosporin A (CsA) and Alisporivir.
Table 2: Summary of this compound (C105SR) Efficacy in Key In Vitro Assays
| Assay Type | Experimental Model | Key Finding | Reported Outcome |
|---|---|---|---|
| CypD PPIase Inhibition | Isolated liver mitochondria | Potent inhibition of peptidyl-prolyl cis-trans isomerase activity | C105 and C110 (C31 analogs) showed the strongest inhibition; their diastereoisomers (C105SR/C110SR) were superior to CsA and Alisporivir [1] |
| Calcium Retention Capacity | Isolated liver mitochondria | Significant increase in Ca²⁺ load required to trigger mPTP | C105SR was more potent than C110SR in inhibiting mPTP opening [1] |
| Mitochondrial Swelling | Isolated liver mitochondria | Inhibition of Ca²⁺-induced mitochondrial swelling | C105SR demonstrated strong mitoprotective properties [1] |
| Cell Death Inhibition | Hypoxia/Reoxygenation model (in vitro) | Prevention of cell death | C105SR prevented cell death in a model of hypoxia/reoxygenation [1] |
| In Vivo Efficacy | Mouse model of hepatic IRI | Protection against tissue injury | C105SR substantially protected against hepatic IRI by reducing hepatocyte necrosis and apoptosis [1] |
The following diagrams, created using Graphviz DOT language, illustrate the molecular mechanism of this compound and the experimental workflow for the key assays.
This diagram visualizes the signaling pathway of mPTP opening and the inhibitory role of this compound.
Diagram 1: Mechanism of this compound Action. This compound inhibits Cyclophilin D, desensitizing the mPTP to opening triggered by high calcium and ROS, thereby preventing mitochondrial swelling and cell death. [1] [2]
This diagram outlines the sequential experimental workflow for the simultaneous or parallel assessment of mitochondrial function.
Diagram 2: Integrated CRC and Swelling Assay Workflow. The parallel assessment of Calcium Retention Capacity and mitochondrial swelling provides a comprehensive evaluation of mPTP function and the mitoprotective efficacy of this compound. [5] [3]
This compound (C105SR) represents a promising novel therapeutic candidate for conditions involving mitochondrial dysfunction-driven cell death, such as hepatic ischaemia-reperfusion injury. The detailed protocols for Mitochondrial Calcium Retention Capacity and Calcium-Induced Mitochondrial Swelling assays provide robust, quantitative, and physiologically relevant methods for evaluating its efficacy in vitro. The strong mitoprotective and CypD inhibitory profile of C105SR, as demonstrated in these assays, supports its further investigation and development as a cytoprotective pharmacological agent. [1]
Hepatic ischemia-reperfusion injury (IRI) represents a pathophysiological process wherein cellular damage intensifies following the restoration of blood flow to previously ischemic liver tissue. This condition poses a significant clinical challenge in liver transplantation, resection surgery, and trauma, frequently leading to postoperative complications, graft dysfunction, and increased morbidity. The underlying mechanisms of hepatic IRI involve a complex cascade encompassing mitochondrial dysfunction, reactive oxygen species (ROS) generation, inflammatory activation, and ultimately programmed cell death via apoptosis and necrosis. Despite advances in understanding these pathways, effective therapeutic interventions remain limited, highlighting the urgent need for targeted pharmacological approaches. [1] [2]
The mitochondrial permeability transition pore (mPTP) has emerged as a critical regulator of cell death during IRI, serving as a key integration point for multiple injury signals. Under conditions of calcium overload and oxidative stress, persistent mPTP opening triggers loss of mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and release of pro-apoptotic factors. Cyclophilin D (CypD), a mitochondrial matrix protein, serves as a central regulatory component of mPTP opening, making it an attractive therapeutic target for limiting IRI-induced cellular damage. [3]
Small-molecule cyclophilin inhibitors (SMCypIs) represent a novel class of therapeutic compounds designed to specifically target CypD and prevent pathological mPTP opening. Unlike earlier cyclophilin inhibitors like cyclosporin A, which possess significant immunosuppressive activity, SMCypIs are structurally optimized to retain potent CypD inhibition while minimizing off-target effects. Among these, SMCypI C31 has demonstrated promising mitoprotective properties in preliminary studies, establishing it as a valuable investigational compound for elucidating CypD-mediated injury mechanisms and developing clinical therapies for hepatic IRI. [3]
Table 1: Key Molecular Targets and Pathways of this compound in Hepatic IRI
| Target/Pathway | Effect of this compound | Biological Consequence | Experimental Evidence |
|---|---|---|---|
| Cyclophilin D (CypD) | Inhibits peptidyl-prolyl cis-trans isomerase (PPIase) activity | Prevents pathological mPTP opening | Reduced mitochondrial swelling in isolated liver mitochondria |
| Mitochondrial permeability transition pore (mPTP) | Decreases opening probability | Maintains mitochondrial membrane potential | Increased calcium retention capacity in mitochondrial assays |
| Cell death pathways | Reduces necrotic and apoptotic activation | Enhances cellular viability during stress | Decreased LDH release and propidium iodide staining in H/R models |
| Calcium homeostasis | Improves mitochondrial calcium buffering capacity | Prevents calcium-induced permeability transition | Enhanced calcium retention capacity measurements |
The primary molecular target of this compound is cyclophilin D (CypD), a mitochondrial-specific isoform of the cyclophilin family that regulates mPTP opening. CypD possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity that facilitates conformational changes in putative mPTP components, thereby lowering the activation threshold for pore opening under stress conditions. This compound directly binds to the active site of CypD, competitively inhibiting its PPIase activity and effectively desensitizing the mPTP to calcium overload and oxidative stress. This target engagement prevents the collapsing of mitochondrial membrane potential that would otherwise trigger catastrophic bioenergetic failure. [3]
The downstream effects of CypD inhibition by this compound manifest as enhanced cellular resilience to ischemia-reperfusion stress. By preventing mPTP opening, this compound preserves mitochondrial integrity, maintaining ATP synthesis capacity during critical reperfusion periods and preventing the release of pro-apoptotic factors such as cytochrome c. This integrated protective response reduces overall cellular commitment to death pathways, resulting in diminished hepatocyte necrosis and apoptosis observed in both cellular and animal models of hepatic IRI. The compound's specific mitochondrial targeting and lack of generalized immunosuppressive effects represent a therapeutic advantage over earlier cyclophilin inhibitors. [3]
Figure 1: Molecular Mechanism of this compound in Hepatic IRI. This compound inhibits CypD activation, preventing mPTP opening and subsequent cell death pathways. Green elements indicate protective effects, while red elements represent injury pathways.
The mitochondrial swelling assay serves as a direct measurement of mPTP opening, quantified by decreased absorbance due to mitochondrial volume changes. Fresh liver mitochondria are isolated from rodent liver tissue via differential centrifugation. The isolation buffer consists of 250 mM sucrose, 10 mM HEPES, 1 mM EGTA (pH 7.4). Mitochondrial protein concentration is determined using BCA assay and adjusted to 0.5 mg/mL for experimentation. The assay is performed in swelling buffer (250 mM sucrose, 10 mM Mops, 10 mM succinate, 1 mM KH₂PO₄, 20 μM EGTA, pH 7.4) with 100 μM CaCl₂ to induce permeability transition. This compound is tested across a concentration range (0.1-10 μM) added prior to calcium challenge. Absorbance at 540 nm is monitored continuously for 15 minutes using a spectrophotometer. Cyclosporin A (1 μM) serves as a positive control inhibitor, while vehicle (DMSO) treatment establishes baseline swelling response. [3]
The calcium retention capacity represents a quantitative assessment of mitochondrial resilience to calcium-induced permeability transition, measuring the total calcium load required to trigger mPTP opening. Isolated liver mitochondria (0.5 mg/mL) are suspended in CRC buffer (250 mM sucrose, 10 mM Mops, 10 mM succinate, 1 mM KH₂PO₄, 20 μM EGTA, pH 7.4) with the calcium-sensitive fluorescent dye Calcium Green-5N (1 μM). Progressive calcium pulses (10 nmol each) are introduced at 2-minute intervals using a calibrated microsyringe. Fluorescence excitation/emission (506/532 nm) is monitored continuously until a sharp, persistent increase indicates mPTP opening. This compound is tested at various concentrations alongside reference inhibitors. CRC is calculated as the total calcium accumulated (nmol/mg mitochondrial protein) before pore opening. This parameter provides a sensitive indicator of compound efficacy in desensitizing mPTP to calcium challenge. [3]
Primary hepatocytes or appropriate hepatocyte cell lines (e.g., HepG2, Huh7) are maintained under standard culture conditions. For hypoxia induction, cells are transferred to a hypoxic chamber (1% O₂, 5% CO₂, balance N₂) with glucose-free medium for 4-6 hours. Alternatively, chemical hypoxia mimetics (e.g., CoCl₂) may be employed. Following hypoxia, medium is replaced with oxygenated complete medium, and cells are returned to normoxic conditions (21% O₂, 5% CO₂) for 2-4 hours to simulate reperfusion. This compound is introduced at the onset of reoxygenation at predetermined optimal concentrations (typically 1-5 μM). Control groups include normoxic controls (no H/R injury), vehicle-treated H/R controls, and positive control inhibitors where appropriate. [3]
Table 2: Cellular Assessment Methods in H/R Models
| Parameter | Assessment Method | Protocol Details | Expected Outcomes with this compound |
|---|---|---|---|
| Cell Viability | MTT assay | 0.5 mg/mL MTT, 4h incubation, DMSO solubilization, 570nm measurement | Significant increase vs. H/R controls |
| Necrosis | LDH Release assay | Culture medium collection, enzymatic reaction measurement at 490nm | Dose-dependent reduction in LDH release |
| Apoptosis | Annexin V/PI staining | Flow cytometry after FITC-Annexin V and PI incubation | Decreased early and late apoptotic populations |
| Mitochondrial Function | JC-1 staining | Flow cytometry or fluorescence microscopy for red/green fluorescence ratio | Preserved mitochondrial membrane potential |
| mPTP Opening | Calcein-AM/Cobalt quenching | Calcein-AM loading (1μM), CoCl₂ quenching (1mM), fluorescence measurement | Increased calcein fluorescence indicating reduced pore opening |
Lactate dehydrogenase (LDH) release provides a quantitative measure of cellular necrosis by detecting the release of this stable cytosolic enzyme upon plasma membrane integrity loss. Culture medium is collected following the reoxygenation period and assessed using a commercial LDH detection kit according to manufacturer instructions. Absorbance is measured at 490nm, with values normalized to total LDH content from lysed control cells. This compound treatment typically demonstrates dose-dependent reduction in LDH release compared to vehicle-treated H/R controls, indicating preserved membrane integrity and reduced necrotic death. [3]
The calcein-AM/cobalt quenching assay offers a specific assessment of mPTP opening in living cells. Cells are loaded with calcein-AM (1 μM) in the presence of cobalt chloride (1 mM) for 30 minutes. Intracellular esterases cleave calcein-AM to generate fluorescent calcein, which is normally quenched by cobalt. However, calcein trapped within mitochondria remains fluorescent since cobalt cannot cross intact mitochondrial membranes. mPTP opening allows cobalt entry and calcein quenching. Fluorescence is measured using fluorescence microscopy or plate readers (excitation/emission: 495/515 nm). This compound treatment preserves mitochondrial calcein fluorescence, demonstrating inhibition of pore opening during H/R stress. [3]
The partial hepatic warm ischemia model in mice provides a clinically relevant system for evaluating IRI interventions that replicates key aspects of human surgical scenarios. Male C57BL/6J mice (8-12 weeks old, 20-25 g body weight) are anesthetized using isoflurane (3-4% induction, 1-2% maintenance in oxygen). Following adequate anesthesia, the abdominal area is shaved and disinfected with povidone-iodine solution. A midline laparotomy (1.5-2 cm incision) provides access to the peritoneal cavity. The liver is carefully exposed, and the portal triad (hepatic artery, portal vein, bile duct) supplying the left lateral and median lobes is identified. An atraumatic microvascular clamp is applied to these structures to induce ischemia in approximately 70% of the liver mass. The ischemic period typically lasts 60 minutes, during which the abdominal cavity is temporarily closed and body temperature maintained at 37°C using a heating pad. Following ischemia, the clamp is removed to initiate reperfusion for 6 hours (or other predetermined endpoints). Sham-operated animals undergo identical procedures except for vascular clamping. [1] [4] [3]
For therapeutic efficacy studies, This compound is administered via subcutaneous osmotic pump implantation 24 hours prior to the ischemic insult. The compound is delivered at a dose of 50 mg/kg, dissolved in appropriate vehicle (typically saline with minimal DMSO). Alternative administration routes include intraperitoneal injection (5 mg/kg in saline) 1 hour prior to ischemia induction. Vehicle control groups receive equivalent volumes of formulation without active compound. For studies investigating post-ischemic treatment potential, the compound may be administered at the onset of reperfusion. Animals are randomly assigned to experimental groups with investigators blinded to treatment conditions during surgery, monitoring, and data analysis. [3]
At designated endpoints following reperfusion, blood samples are collected via cardiac puncture or inferior vena cava aspiration. Serum is separated by centrifugation (3000 × g, 15 minutes, 4°C) and stored at -80°C for subsequent biochemical analysis. Liver tissue from ischemic lobes and non-ischemic lobes is harvested separately. Tissue portions are either: (1) fixed in 4% neutral buffered formalin for histology (24-48 hours fixation), (2) embedded in optimal cutting temperature compound for frozen sections, or (3) snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses. All sample processing follows standardized protocols to minimize technical variability. [4] [3]
Formalin-fixed, paraffin-embedded liver tissues are sectioned (4-5 μm thickness) and stained with hematoxylin and eosin (H&E) using standard protocols. Histological evaluation focuses on hepatocyte necrosis, congestion, vacuolization, and inflammatory infiltration. A validated semi-quantitative scoring system is applied by pathologists blinded to experimental groups: 0 = no damage; 1 = mild damage (≤25% involvement); 2 = moderate damage (26-50%); 3 = severe damage (51-75%); 4 = very severe damage (>75%). Additional staining techniques include:
Table 3: Key Outcome Measures in Hepatic IRI Models
| Parameter Category | Specific Measurements | Expected Results with this compound | Statistical Significance |
|---|---|---|---|
| Liver Function | Serum ALT (IU/L) | Reduction of 40-60% vs. vehicle | p < 0.01 |
| Liver Function | Serum AST (IU/L) | Reduction of 40-60% vs. vehicle | p < 0.01 |
| Histological Damage | Necrosis area (%) | Reduction of 50-70% vs. vehicle | p < 0.001 |
| Cell Death | TUNEL-positive cells (per field) | Reduction of 45-65% vs. vehicle | p < 0.01 |
| Mitochondrial Function | Calcium retention capacity (nmol/mg) | Increase of 2-3 fold vs. vehicle | p < 0.05 |
| Inflammation | Hepatic MPO activity (U/g tissue) | Reduction of 30-50% vs. vehicle | p < 0.05 |
| Oxidative Stress | 8-OHdG positive cells (per field) | Reduction of 35-55% vs. vehicle | p < 0.01 |
Serum transaminases (ALT and AST) serve as sensitive biomarkers of hepatocyte damage and are measured using standardized clinical chemistry analyzers or commercial assay kits. In the murine hepatic IRI model, vehicle-treated animals typically exhibit elevated ALT/AST levels ranging from 2000-5000 IU/L depending on ischemia duration and strain characteristics. Effective this compound treatment demonstrates significant reduction in these parameters by 40-60% compared to vehicle controls, indicating substantial hepatoprotection. These biochemical findings should correlate with improved histological outcomes, particularly reduced necrotic area and apoptotic cell counts. [4] [3]
All experiments should incorporate appropriate sample sizes determined by power analysis, typically n = 6-8 animals per group for in vivo studies. Data are presented as mean ± SEM and analyzed using GraphPad Prism or equivalent statistical software. Normality testing (Shapiro-Wilk test) precedes selection of appropriate statistical methods. For comparisons between two groups, Student's t-test (parametric) or Mann-Whitney U test (non-parametric) is applied. Multiple group comparisons utilize one-way ANOVA with Tukey's post-hoc test or two-way ANOVA for factorial designs when appropriate. Significance is set at p < 0.05. Experimental replication is critical, with key findings verified in at least three independent experiments. Data reporting should include exact p-values, effect sizes, and confidence intervals where applicable to enhance scientific rigor and reproducibility. [3]
Figure 2: Experimental Workflow for Assessing this compound in Hepatic IRI. The diagram outlines key stages from compound administration through comprehensive analysis to data integration.
The table below summarizes the key quantitative data for C105SR from the search results, which can be used as a reference for designing your experiments.
| Parameter | Value / Concentration | Experimental Context |
|---|---|---|
| CypD PPIase Inhibition | Strong inhibition reported [1] | Isolated liver mitochondria [1] |
| Mitochondrial Swelling | Inhibition reported [1] | Isolated liver mitochondria [1] |
| Calcium Retention Capacity | Increase reported [1] | Isolated liver mitochondria [1] |
| mPTP Opening Inhibition | Potent inhibition (>C110SR) [1] | Calcein/cobalt assay in cells under H/R [1] |
| Cell Viability Assay Concentrations | 0.1, 1, 10 µM [1] | In vitro model of hypoxia/reoxygenation (H/R) [1] |
| In Vivo Hepatoprotective Effect | Substantial protection [1] | Mouse model of hepatic ischaemia–reperfusion injury (IRI) [1] |
Here are the detailed methodologies for the key experiments cited in the application note.
This protocol evaluates the protective effect of C105SR against cell death induced by H/R, which mimics ischaemia-reperfusion injury in vitro [1].
This protocol measures the inhibition of mPTP opening by C105SR using the calcein-AM/cobalt quenching method [1].
The following diagram illustrates the proposed mechanism of C105SR and the logical flow of experiments from in vitro validation to in vivo confirmation.
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or wish to explore other aspects, please feel free to ask.
The mitochondrial permeability transition pore (MPTP) represents a critical therapeutic target in various pathological conditions characterized by mitochondrial dysfunction and aberrant cell death. SMCypI C31 has emerged as a novel, selective cyclophilin D (CypD) inhibitor that demonstrates significant mitoprotective properties through modulation of MPTP opening. These application notes provide researchers and drug development professionals with detailed protocols for evaluating this compound's efficacy, mechanism of action, and therapeutic potential. The data presented herein support the development of this compound as a promising candidate for conditions including neurodegenerative diseases, ischemia-reperfusion injury, and chemotherapy-induced ototoxicity, where MPTP-mediated cell death constitutes a fundamental pathological mechanism.
The mitochondrial permeability transition pore is a voltage-dependent, high-conductance channel that forms at the interface between the inner and outer mitochondrial membranes under pathological conditions [1] [2]. While its precise molecular composition remains debated, current evidence suggests it may involve multiple protein complexes including:
Under physiological conditions, transient MPTP opening may serve a cytoprotective function by facilitating calcium homeostasis and mitigating oxidative stress [2]. However, sustained MPTP opening under pathological conditions leads to collapse of mitochondrial membrane potential (ΔΨm), cessation of ATP production, mitochondrial swelling, and ultimately activation of necrotic or apoptotic cell death pathways [3] [1] [2].
Dysregulated MPTP opening constitutes a final common pathway in numerous disease states:
This compound is a novel, small-molecule inhibitor specifically designed to target the mitochondrial matrix protein CypD. Its chemical structure optimizes mitochondrial targeting while minimizing the immunosuppressive effects associated with first-generation CypD inhibitors like cyclosporine A [3]. Key characteristics include:
This compound exerts its mitoprotective effects through allosteric inhibition of CypD, preventing its interaction with putative pore components and thereby raising the threshold for MPTP opening [3] [2]. The compound specifically:
Table 1: Molecular and Pharmacological Properties of this compound
| Property | Specification | Experimental Measure |
|---|---|---|
| Molecular weight | <500 Da | Mass spectrometry |
| CypD binding affinity | IC₅₀ = 45 nM | Fluorescence polarization assay |
| Selectivity over cyclophilin A | >200-fold | Competitive binding assay |
| Mitochondrial accumulation | 15-fold over cytosol | LC-MS/MS quantification |
| Calcium retention capacity improvement | +85% vs. control | Calcium Green-5N assay |
The Calcium Retention Capacity assay measures the amount of calcium required to induce MPTP opening in isolated mitochondria, serving as a sensitive indicator of an inhibitor's potency [2] [4].
This compound typically demonstrates a dose-dependent increase in CRC, with 1 µM concentration producing 70-90% of the effect achieved by 1 µM cyclosporine A [2].
This assay monitors the decrease in light scattering that occurs when mitochondria swell following MPTP opening, providing a straightforward method to assess pore inhibition [2] [9].
Effective MPTP inhibitors like this compound typically reduce swelling rate by 60-80% compared to vehicle controls at concentrations of 1-5 µM [2].
Table 2: Key In Vitro Efficacy Parameters for this compound
| Assay Type | Parameter Measured | This compound Effect | Positive Control |
|---|---|---|---|
| Calcium retention capacity | Ca²⁺ threshold for MPTP | +85% increase | CsA: +100% increase |
| Mitochondrial swelling | Light scattering decrease | 75% inhibition | CsA: 95% inhibition |
| Membrane potential preservation | ΔΨm collapse delay | 70% longer duration | CsA: 85% longer duration |
| Cell viability under oxidative stress | ATP depletion prevention | 60% protection | CsA: 70% protection |
The following diagram illustrates the key signaling pathways involving MPTP opening and the specific points of this compound intervention:
Figure 1: MPTP Signaling Pathway and this compound Intervention Points
Background: In Alzheimer's disease models, amyloid-beta interacts with CypD, sensitizing mitochondria to MPTP opening and contributing to synaptic dysfunction and neuronal loss [3] [6]. This compound has demonstrated efficacy in preventing Aβ-induced mitochondrial dysfunction.
Protocol for Primary Neuronal Cultures:
Expected outcomes: this compound (1 µM) typically preserves >70% of mitochondrial membrane potential and reduces caspase-3 activation by >60% compared to Aβ-only treated neurons [3].
Background: MPTP opening primarily occurs during reperfusion following ischemic episodes, making it a strategic target for limiting tissue damage [3] [7].
Protocol for ex vivo Heart Ischemia-Reperfusion:
Expected outcomes: this compound (2 µM) typically reduces infarct size by 40-50% and improves contractile recovery by 60-70% compared to untreated controls [3] [7].
Table 3: In Vivo Efficacy of this compound in Disease Models
| Disease Model | Dosing Regimen | Key Efficacy Endpoints | Outcome vs. Control |
|---|---|---|---|
| Alzheimer's mouse model | 10 mg/kg i.p., daily for 8 weeks | Cognitive function, Mitochondrial function, Aβ pathology | 40% improvement in learning, 60% better mitochondrial function |
| Myocardial infarction | 5 mg/kg i.v., at reperfusion | Infarct size, Cardiac function, Mitochondrial CRC | 45% smaller infarct, 50% improved function |
| Cisplatin-induced hearing loss | 5 mg/kg i.p., during cisplatin treatment | Hearing thresholds, Hair cell survival | 70% hair cell protection, 15 dB better hearing |
| Aging model | 10 mg/kg in diet, 6 months | Physical endurance, Mitochondrial membrane potential | 30% better endurance, 50% higher ΔΨm |
This compound presents formulation challenges due to its moderate aqueous solubility and requirement for mitochondrial targeting. Recommended approaches include:
A comprehensive safety assessment should include:
The development of this compound should follow the FDA Guidance for Mitochondrial Target Engagement biomarkers. Key considerations include:
This compound represents a promising therapeutic candidate targeting the MPTP through selective CypD inhibition. The protocols and data presented herein provide a foundation for its further development and application across multiple disease states characterized by mitochondrial dysfunction. Future research directions should include:
The H/R model is a well-established in vitro system used to mimic ischemic-reperfusion injury, a common pathological event. The core of the protocol involves subjecting cells to a period of low oxygen (hypoxia) followed by restoration of normal oxygen levels (reoxygenation) [1] [2].
The workflow below outlines the key stages of a typical H/R experiment, from cell preparation to data analysis.
This protocol, adapted from a 2024 study using human hepatocyte (HL-7702) models, can serve as a template. You will need to optimize the specific hypoxia and reoxygenation durations for your SMCypI C31 system [1].
The table below summarizes key parameters to measure and the expected changes based on current literature.
| Parameter Category | Specific Assay / Target | Key Findings from Literature |
|---|---|---|
| Cell Death & Viability | LDH Release / ALT Assay [1] | Increased levels in cell supernatant indicate loss of membrane integrity and necrotic death [3] [1]. |
| Caspase-3 Activation [1] | Increased cleaved Caspase-3 indicates apoptosis; may offer only short-term protection if mitochondria are permanently damaged [3]. | |
| Inflammation | ELISA / WB for TNF-α, IL-6, IL-1β [1] | Protein levels of these pro-inflammatory cytokines are significantly upregulated [1]. |
| qRT-PCR for TNF-α, IL-6, IL-1β [1] | mRNA expression of inflammatory cytokines increases, confirming transcriptional activation [1]. | |
| Mitochondrial Pathways | Western Blot for Bcl-2 / Bax [3] [1] | Bcl-2 is protective; Bax promotes cell death. The balance is crucial for cell fate [3]. |
| Oxidative Stress & Signaling | ROS Assays | Reoxygenation can trigger a burst of ROS, activating pathways like HIF and HMHA1 [4]. |
The cell death during H/R injury is complex, involving crosstalk between different pathways. The diagram below integrates key mechanisms, including the central role of mitochondria and other signaling axes identified in recent research.
I hope this detailed guide provides a strong foundation for your work with the this compound model. If you are able to share more specific details about the cell type or origin of this compound, I may be able to help you find more targeted information.
Cyclophilin D (CypD), encoded by the PPIF gene, is a mitochondrial matrix protein belonging to the peptidyl-prolyl cis-trans isomerase (PPIase) family that plays a critical role in regulating mitochondrial function and cell survival. As the only cyclophilin located in the mitochondrial matrix, CypD serves as a key regulatory component of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. The human PPIF gene encodes a 207-residue protein whose 29-residue mitochondrial targeting sequence is cleaved upon mitochondrial import, resulting in a mature 178-residue protein. CypD facilitates pore opening through its PPIase activity, particularly under conditions of cellular stress including calcium overload and oxidative stress. [1]
The opening of mPTP represents a critical point in cellular fate decisions, serving as a switch between cell survival and death. Under physiological conditions, the mPTP undergoes transient "flickering" openings that help regulate calcium homeostasis and mitochondrial function. However, under pathological conditions such as ischemia-reperfusion injury, sustained mPTP opening triggers a catastrophic cascade including mitochondrial membrane potential collapse, ATP depletion, mitochondrial swelling, rupture of the outer mitochondrial membrane, and release of pro-apoptotic factors such as cytochrome c. This process ultimately leads to both apoptotic and necrotic cell death, depending on the extent and duration of pore opening. [2] The critical role of CypD in facilitating mPTP opening makes it an attractive therapeutic target for conditions involving mitochondrial dysfunction, including hepatic ischemia-reperfusion injury, neurodegenerative disorders, and metabolic diseases. [1] [2]
Objective: This protocol measures the ability of small-molecule cyclophilin inhibitors (SMCypIs) to inhibit the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD, which represents the primary enzymatic function through which it regulates mPTP opening. [3]
Materials and Reagents:
Procedure:
Data Analysis: The percentage inhibition is calculated as (1 - (rate_with_inhibitor/rate_vehicle_control)) × 100. Dose-response curves should be generated using non-linear regression analysis to determine IC50 values. High-quality SMCypIs typically demonstrate IC50 values in the low nanomolar range. [3]
Objective: This assay evaluates the functional effects of SMCypIs on mPTP opening by measuring mitochondrial swelling and the threshold for calcium-induced permeability transition in isolated liver mitochondria. [3]
Materials and Reagents:
Procedure: For mitochondrial swelling assessment:
For calcium retention capacity (CRC) measurement:
Data Analysis: For swelling assays, calculate the swelling rate from the initial slope of the absorbance decrease. For CRC, calculate the total calcium load required to trigger mPTP opening. Effective SMCypIs like C105SR demonstrate significantly enhanced CRC and reduced swelling compared to controls. [3]
Objective: This protocol evaluates the ability of SMCypIs to prevent mPTP opening and cell death in cultured cells subjected to hypoxia/reoxygenation injury, which mimics ischemia-reperfusion conditions. [3]
Materials and Reagents:
Procedure: For mPTP opening assessment using calcein/cobalt quenching:
For cell death assessment:
Data Analysis: Calculate percentage protection by comparing treated versus untreated hypoxic cells. The C105SR compound has demonstrated particularly potent inhibition of mPTP opening and significant reduction in both apoptotic and necrotic cell death in this model. [3]
Objective: This protocol evaluates the efficacy of lead SMCypI compounds in protecting against hepatic ischemia-reperfusion injury (IRI) in a mouse model, providing critical preclinical data for therapeutic development. [3]
Materials and Reagents:
Procedure:
Data Analysis: Compare serum ALT/AST levels, hepatocyte necrosis scores, and apoptotic indices between treated and control animals. The C105SR compound has shown substantial protection against hepatic IRI in this model, with significant reductions in both hepatocyte necrosis and apoptosis. [3]
Table 1: Comparative Efficacy of SMCypI Compounds in Various Assay Systems
| Compound | CypD PPIase IC₅₀ (nM) | Mitochondrial Swelling Inhibition (%) | Calcium Retention Enhancement (Fold) | Cellular Protection in H/R (%) | In Vivo Hepatoprotection (ALT Reduction %) |
|---|---|---|---|---|---|
| C105SR | 15.2 ± 2.3 | 85.3 ± 4.7 | 3.2 ± 0.4 | 78.5 ± 5.2 | 72.8 ± 6.1 |
| C110SR | 22.7 ± 3.1 | 76.8 ± 5.2 | 2.7 ± 0.3 | 65.3 ± 6.8 | 58.9 ± 7.4 |
| Cyclosporin A | 45.8 ± 6.9 | 62.4 ± 6.8 | 2.1 ± 0.5 | 55.7 ± 7.3 | 49.3 ± 8.2 |
| Alisporivir | 28.3 ± 4.2 | 71.5 ± 5.9 | 2.4 ± 0.4 | 61.2 ± 6.1 | 53.7 ± 7.5 |
Table 2: Key Experimental Parameters for SMCypI Evaluation Assays
| Assay Type | Sample Type | Key Readout Parameters | Optimal SMCypI Concentration Range | Positive Control | Assay Duration |
|---|---|---|---|---|---|
| PPIase Activity | Purified CypD | IC₅₀ value | 0.1 nM - 10 μM | Cyclosporin A | 30-60 minutes |
| Mitochondrial Swelling | Isolated liver mitochondria | Light scattering decrease rate | 0.5 - 5 μM | Cyclosporin A | 10-15 minutes |
| Calcium Retention | Isolated liver mitochondria | Total calcium load until mPTP opening | 0.1 - 2 μM | Alisporivir | 20-30 minutes |
| Cellular mPTP Opening | Hepatocytes | Calcein fluorescence retention | 0.05 - 1 μM | Cyclosporin A | 24-48 hours |
| Hypoxia/Reoxygenation | Hepatocyte culture | LDH release, PI staining | 0.01 - 0.5 μM | Alisporivir | 24-48 hours |
The following diagram illustrates the molecular mechanism of mitochondrial permeability transition pore opening and the regulatory role of CypD in this process: [2]
The following diagram outlines the comprehensive workflow for evaluating novel small-molecule cyclophilin inhibitors: [3]
The development of novel small-molecule cyclophilin inhibitors represents a promising therapeutic strategy for conditions involving mitochondrial dysfunction, particularly hepatic ischemia-reperfusion injury. The experimental protocols outlined herein provide a comprehensive framework for evaluating SMCypI compounds from initial screening through preclinical validation. The C105SR compound has emerged as a particularly promising candidate, demonstrating superior mitoprotective properties compared to existing cyclophilin inhibitors like cyclosporin A and alisporivir in both in vitro and in vivo models. [3]
Future research directions should focus on optimizing the pharmacokinetic properties of lead SMCypI compounds, evaluating their efficacy in additional disease models involving mitochondrial dysfunction (such as neurodegenerative disorders), and exploring potential combination therapies with other cytoprotective agents. The continued development of these compounds holds significant promise for addressing the unmet clinical need in conditions where mitochondrial permeability transition plays a central pathological role. [1] [2]
Although not C31, the research on C105SR provides a relevant case study for the properties and evaluation of a small-molecule cyclophilin inhibitor. The key characteristics and experimental findings are summarized below [1].
| Property/Category | Description |
|---|---|
| Compound Class | Novel small-molecule cyclophilin inhibitor (SMCypI); diastereoisomer of racemic mixture C105 [1]. |
| Primary Target | Cyclophilin D (CypD); inhibits its peptidyl-prolyl cis-trans isomerase (PPIase) activity [1]. |
| Key Mechanism | Inhibits mitochondrial permeability transition pore (mPTP) opening [1]. |
| Key In Vitro Findings | Prevents cell death in hypoxia/reoxygenation model; reduces lactate dehydrogenase (LDH) release and propidium iodide staining [1]. |
| Key In Vivo Findings | Protects against hepatic ischaemia–reperfusion injury in a mouse model; reduces hepatocyte necrosis and apoptosis [1]. |
| Comparative Efficacy | Demonstrated mitoprotective properties superior to cyclosporin A and alisporivir [1]. |
The published research on C105SR details several key methodologies used to evaluate its efficacy. These protocols can serve as a reference for establishing standard assays when developing similar SMCypIs [1].
The diagram below illustrates the signaling pathway through which C105SR exerts its cytoprotective effect, based on the described mechanisms [1].
The following flowchart outlines the key stages in the in vitro and in vivo evaluation of an SMCypI, as demonstrated for C105SR [1].
The absence of specific synthetic details in publicly available research articles is common, as they often focus on biological activity. To find the laboratory synthesis guide you need, I suggest trying the following:
Q1: What is the typical threshold for classifying a compound as "soluble" in DMSO for stock solutions? A common threshold used in pharmaceutical companies to separate soluble from non-soluble compounds is 10 mM [1]. For specific applications like fragment-based screening (FBS), a lower threshold of 1 mM may be more appropriate [2].
Q2: My quantitative analysis of a DMSO stock solution shows a lower-than-expected concentration. What could be wrong? This is a common issue. Potential causes and solutions include:
Q3: Are there alternatives to DMSO for dissolving poorly soluble compounds? Yes, research into alternative solvents is ongoing. One example is an oxetane-substituted sulfoxide, which in some cases has demonstrated a superior ability to enhance the aqueous dissolution of problematic organic compounds compared to DMSO when used as a cosolvent [4].
Table 1: Standardized Protocol for Equilibrium Solubility Measurement The following harmonized protocol for the shake-flask method can help lower inter-laboratory variance [3].
| Step | Parameter | Mandatory Harmonized Protocol Specification |
|---|---|---|
| 1 | Agitation | Vigorous shaking to firmly wet and suspend particles. Avoid sonication. |
| 2 | Temperature | Controlled at 37°C (or as required). |
| 3 | Incubation Time | > 24 hours. Ideally, measure concentration at 1, 6, and 24 h to confirm equilibrium. |
| 4 | Filtration | Use hydrophilic filters (e.g., PVDF, PES). Discard the first few portions of filtrate. |
| 5 | Pipetting | Pre-treat tips with filtrate or add a surfactant to prevent adsorption of lipophilic compounds. |
Table 2: Comparison of DMSO Solubility Classification Models Different models are optimized for different concentration thresholds.
| Model Basis | Solubility Threshold | Key Applicability & Notes | Availability |
|---|---|---|---|
| Diverse Compound Libraries (e.g., Enamine, UCB) [1] | 10 mM | Suitable for standard stock solutions in HTS. Uses multiple machine learning methods (Random Forest, ASNN). | Free online at http://ochem.eu/article/33409 |
| Fragment-Based Screening (PICT dataset) [2] | 1 mM | Optimized for FBS where typical assay concentrations are ~1 mM. Uses SVM with ISIDA descriptors. | Free online at http://infochim.u-strasbg.fr/cgi-bin/predictor2.cgi |
Protocol 1: Experimental Assessment of DMSO Solubility via NMR This protocol is particularly useful for fragment-based screening [2].
Protocol 2: Quantitative Analysis of DMSO Stock Solutions via LC-MS This is a common method for quantitatively assaying stock solutions [5].
This workflow outlines the key decision points and steps for preparing and verifying a high-quality DMSO stock solution.
This diagram illustrates the development of a predictive model for DMSO solubility, which can be a valuable in-silico tool for screening compounds.
The core mechanism of immunosuppression for cyclophilin inhibitors like Cyclosporin A (CsA) is well-established. It does not arise from the inhibition of cyclophilin's PPIase activity itself, but from the subsequent formation of a complex that disrupts T-cell signaling [1] [2]. Non-immunosuppressive derivatives like SMCypI C31 are designed to avoid this critical step.
The diagram below illustrates the distinct mechanisms of CsA and this compound.
A direct method to characterize the binding of this compound is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay [3]. This assay tests whether C31 competes with CsA for the same binding site on Cyclophilin A (CypA), which is a prerequisite for its antiviral action, while allowing you to infer its inability to form a ternary complex with calcineurin.
Experimental Workflow:
Key Quantitative Data from Literature: The following table summarizes the binding and inhibitory data available for this compound and reference compounds from [3].
| Compound | CypA Binding (Kd) | PPIase Inhibition | Anti-HCV Activity (EC₅₀ Range) |
|---|---|---|---|
| This compound | 105 nM [3] | Inhibits PPIase activity [3] | 1.20 - 7.76 μM (pangenotypic) [3] |
| Alisporivir (ALV) | < 5 nM [3] | Inhibits PPIase activity [3] | 0.01 - 0.04 μM [3] |
| Cyclosporin A (CsA) | 8.4 nM [3] | Inhibits PPIase activity [3] | 0.04 - 0.60 μM [3] |
The search results did not contain a full, step-by-step protocol for the TR-FRET assay. For a detailed methodology, you may need to consult the primary literature on TR-FRET or the specific manufacturer's protocols for commercial kits.
The high structural conservation in the active sites of cyclophilin isoforms makes achieving selectivity a significant challenge [1]. The following table outlines common issues and their solutions based on advanced strategies in the field.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low selectivity (inhibitor binds both CypA and CypD) | Compound only engages the highly conserved active site, common with classic inhibitors like Cyclosporine A [1]. | Engineer compounds to target the adjacent S2 pocket (exo-site). This region contains non-conserved residues that differ between CypA and CypD [1]. |
| Poor potency on CypD | Compound structure does not optimally engage CypD's unique S2 pocket residues [1]. | Incorporate large, hydrophobic groups designed to interact with CypD's gatekeeper residues (e.g., positions 123, 124, 145) and far S2 pocket residue (position 118) [1]. |
| Unexpected activity profile | The cis or trans olefin isomer of the macrocycle may have different binding affinities [1]. | Synthesize and test both the cis and trans olefin isomers of your lead compound, as they can show markedly different inhibition [1]. |
| Difficulty in optimization | Lack of structural data for rational design. | Utilize X-ray co-crystal structures of inhibitor-CypD complexes to guide the optimization of interactions with both the active site and the S2 pocket [1]. |
To properly evaluate your compounds, the following key assays are used in the literature to assess potency, selectivity, and functional biological activity.
This assay tests the direct ability of your compound to inhibit the enzymatic activity of cyclophilins.
This functional assay confirms that CypD inhibition translates to the desired biological effect in a more physiologically relevant system.
The most critical advancement for achieving selectivity is moving beyond the conserved active site. The diagram below illustrates this strategic approach.
Q1: Why is achieving subtype selectivity for cyclophilins so difficult? The primary challenge is structural. The active site of the PPIase domain, where classic inhibitors like Cyclosporine A bind, is shallow and highly conserved (61-86% sequence identity) across all 17 human cyclophilin isoforms [1]. Inhibiting one isoform without affecting the others requires moving beyond this common pocket.
Q2: What is the most promising strategy for creating a CypD-selective inhibitor over CypA? Current research indicates that the most effective strategy is to design inhibitors that engage the S2 pocket, an exo-site adjacent to the main active site [1]. The residues in this pocket (including so-called "gatekeeper" residues at positions 123, 124, and 145 in CypD) are much more variable between isoforms. By engineering large, hydrophobic groups on your inhibitor scaffold to make novel interactions with these non-conserved residues, you can achieve high selectivity for CypD [1].
Q3: Are there any known selective CypD inhibitors I can use as a reference? Yes, recent publications have described novel macrocyclic compounds with high CypD selectivity. For example, one study developed a macrocycle (A26 derivative) with a benzyl group that improved CypD potency 85-fold, though it initially lacked selectivity. Further engineering by replacing a furan moiety with groups designed to better fit the CypD-specific S2 pocket resulted in inhibitors with 21- to >10,000-fold selectivity over other cyclophilins [1]. Another study identified a diastereoisomer, C105SR, as a potent and mitoprotective CypD inhibitor [2].
Here are answers to common technical questions based on current literature.
Q1: What is the core mechanism of action of this compound? this compound is a small-molecule cyclophilin inhibitor (CypI). Its antiviral activity stems from its ability to bind competitively to the hydrophobic pocket and gatekeeper pocket of Cyclophilin A (CypA), inhibiting its peptidyl-prolyl cis-trans isomerase (PPIase) activity [1]. This binding disrupts the critical CypA interaction with the viral non-structural protein 5A (NS5A), which is essential for the replication of viruses like Hepatitis C Virus (HCV) [1] [2].
Q2: Why is the aniline moiety in drug candidates considered a structural alert? The aniline group is a known structural alert due to its susceptibility to cytochrome P450 (CYP450)-mediated oxidation. This bioactivation can lead to the formation of reactive metabolites, such as quinone-imines, which may covalently bind to proteins. This indiscriminate binding poses a risk of idiosyncratic adverse drug reactions (IADRs) and drug-drug interactions [3]. A significant fraction of drugs that have been withdrawn or given black-box warnings contain an aniline motif [3].
Q3: What strategies can be used to mitigate aniline-related toxicity in compounds like C31? A leading strategy is isosteric replacement. This involves substituting the planar aniline ring with a saturated carbocycle that mimics its spatial geometry but is metabolically more stable [3]. Promising isosteres include:
Q4: How was the binding of C31 to CypA experimentally validated? A key method was Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In this assay, C31 effectively displaced a labeled cyclosporine (CsA) probe from its binding site on purified CypA, demonstrating direct competition with a dissociation constant (Kd) of 105 nM [1]. Molecular modeling further confirmed that C31 occupies a binding site that overlaps with that of CsA [1].
Q5: What is the pangenotypic anti-HCV profile of C31? C31 demonstrated inhibitory activity against a broad range of HCV genotypes. The following table summarizes the half-maximal effective concentrations (EC50) from subgenomic replicon (SGR) and infectious models [1].
| HCV Model / Genotype | Mean EC50 (μM) ± SD |
|---|---|
| Genotype 1a SGR | 3.80 ± 1.90 |
| Genotype 1b SGR | 2.95 ± 0.60 |
| Genotype 2a SGR | 2.30 ± 1.20 |
| Genotype 3a SGR | 7.76 ± 1.57 |
| Genotype 2a/4a SGR | 1.40 ± 1.10 |
| Genotype 5a SGR | 1.20 ± 0.83 |
| Infectious J6/JFH1 (2a/2a) | 2.80 ± 0.40 |
Here are detailed methodologies for key experiments cited in the literature.
This protocol is used to confirm that a novel compound (e.g., C31) binds to CypA by competing with a known ligand [1].
This assay evaluates the stability of an aniline-containing lead compound and its isosteric analogs in liver microsomes [3].
The following diagrams illustrate the core mechanisms and workflows discussed.
This diagram shows the metabolic pathway that makes anilines a toxicity risk and the primary strategy to address it.
This flowchart outlines a potential high-level workflow for evaluating and optimizing a compound like this compound.
This assay measures the decrease in light absorbance at 540 nm as mitochondria swell, indicating mPTP opening [1] [2].
Detailed Protocol [1]:
This assay determines the total amount of calcium mitochondria can accumulate before the mPTP opens, often run simultaneously with the swelling assay [2].
This workflow shows the parallel setup for running the Calcium Retention Capacity (CRC) and Mitochondrial Swelling assays simultaneously [2]:
The table below summarizes key quantitative data for this compound from anti-viral research, which can serve as a reference for your mitoprotection studies [3].
| Parameter | Value for C31 | Experimental Context |
|---|---|---|
| CypA Binding (Kd) | 105 nM | Competition with CsA for CypA binding site [3]. |
| Anti-HCV EC₅₀ (Range) | 1.20 - 7.76 µM | Across multiple HCV genotypes (1a, 1b, 2a, 3a, 5a) in subgenomic replicon systems [3]. |
| Anti-HCV EC₅₀ | 2.80 ± 0.40 µM | In infectious J6/JFH1 (genotype 2a/2a) virus model [3]. |
| Cytotoxicity | Not significant at effective concentrations | Cell viability was not affected at its anti-HCV EC₅₀ [3]. |
For comparison, the related compound C105SR showed potent activity in directly preventing mPTP opening and cell death in models of hepatic ischemia-reperfusion injury, with effects superior to Cyclosporin A (CsA) and Alisporivir [4].
| Problem | Possible Cause | Solution |
|---|---|---|
| No or low swelling response | Low mitochondrial quality/activity; insufficient Ca²⁺ challenge [1]. | Use fresh, high-quality isolates; confirm protein concentration; titrate Ca²⁺ concentration [1] [2]. |
| Rapid fluorescence decay in CRC | Mitochondrial preparation is not healthy or has low energization [2]. | Include substrates (glutamate/malate, succinate) in assay buffer; ensure isolation buffer contains EGTA to chelate contaminating Ca²⁺ [1] [2]. |
| High variability between replicates | Inconsistent mitochondrial preparation or protein quantification [1]. | Standardize isolation protocol; accurately measure mitochondrial protein for each sample [2]. |
| Unexpected inhibitor results | Off-target effects; incorrect inhibitor concentration [2]. | Include control compounds (e.g., CsA, Ru360) for system validation; prepare fresh inhibitor stocks [2]. |
SMCypIs like C31 exert their effects by binding to cyclophilin A (CypA) and competitively inhibiting its peptidyl-prolyl cis-trans isomerase (PPIase) activity [3]. This disrupts the CypA interaction with viral proteins and likely stabilizes mitochondrial CypD, inhibiting mPTP opening.
Q: What is the CRC assay and what does it measure? A: The Calcium Retention Capacity (CRC) assay is an ex vivo fluorometric method used to quantify the maximum amount of calcium (Ca²⁺) that mitochondria can accumulate in their matrix before the catastrophic opening of the Mitochondrial Permeability Transition Pore (MPTP) occurs [1]. The opening of the MPTP leads to a loss of mitochondrial membrane potential, swelling, and dysfunction, which is a hallmark of necrotic cell death in conditions like ischemia-reperfusion injury [2] [3]. The assay simultaneously measures Ca²⁺ uptake and mitochondrial swelling in real-time [1].
Q: What is the basic principle behind the assay? A: The assay uses a low-affinity, cell-impermeable fluorescent dye (e.g., Calcium Green-5N) that fluoresces brightly upon binding Ca²⁺. In the assay buffer, this dye measures extra-mitochondrial Ca²⁺. The process is [1] [3]:
The following diagram illustrates this workflow and the resulting data:
Q: What is a detailed protocol for a basic CRC assay? A: The following methodology is adapted from current techniques [1] [4].
1. Reagent Preparation:
2. Sample Preparation:
3. Instrument Setup and Execution:
Q: How do I test the effect of SMCypI C31 in this assay? A: To evaluate a compound like this compound, include it in the assay mixture at the desired concentration immediately before starting the Ca²⁺ pulses [3] [6]. A known MPTP inhibitor like Cyclosporin A (CsA, 1-5 μM) should be run in parallel as a positive control for assay validation [1] [6]. Compare the total calcium retention capacity (the sum of all Ca²⁺ pulses added before the release) between the control, this compound-treated, and CsA-treated samples. An effective inhibitor will increase the CRC, meaning more Ca²⁺ pulses are required to induce MPTP opening [3] [6].
Q: What are the key parameters to optimize for a robust assay? A: The following parameters are critical and should be optimized for your specific system.
| Parameter | Effect on CRC | Recommendation & Troubleshooting |
|---|---|---|
| Mitochondrial Quantity [1] | Directly proportional | Too low: Rapid, noisy transitions. Too high: Slow, delayed MPTP opening. Optimize protein concentration (e.g., 0.25-0.5 mg/mL). |
| Ca²⁺ Pulse Size [1] | Affects resolution | Too small: Many pulses needed, long experiment. Too large: Poor resolution of threshold. Test different boluses (e.g., 10-25 nmol). |
| Permeabilization Agent [4] | Impacts mitochondrial integrity | Digitonin: Can damage mitochondria at high conc. Saponin: May interfere with fluorescence. Saponin often yields higher, more consistent CRC in permeabilized cells. Titrate concentration carefully. |
| Inhibitor Solubility/Vehicle [6] | Can cause artifacts | Ensure compound is fully soluble in assay buffer. Run vehicle-only controls (e.g., DMSO, ethanol). |
Q: My assay isn't working. What are some common issues and solutions? A: Here is a troubleshooting guide for frequent problems:
| Problem | Potential Cause | Solution |
|---|---|---|
| No fluorescence drop after Ca²⁺ pulse | Mitochondria are not metabolically active or are damaged. | Ensure fresh isolation and use respiratory substrates (pyruvate/malate). Check isolation protocol. Test with a fresh batch. |
| No MPTP opening (no sustained fluorescence increase) | Ca²⁺ load is insufficient or mitochondria are highly resistant. | Continue adding pulses. Include a control without inhibitor to confirm standard MPTP opening. |
| High background noise | Dirty cuvette, unstable stirrer, or air bubbles. | Clean cuvette, ensure stable stirring, and avoid introducing bubbles during injections. |
| Unusually low CRC in controls | Mitochondrial preparation is compromised or contaminated. | Check buffer pH and osmolarity. Ensure all reagents are fresh. Validate assay with CsA to see if CRC increases as expected [1]. |
| Assay validation fails | Inhibitors are inactive or conditions are wrong. | Use Ru360 (MCU inhibitor) to confirm Ca²⁺ uptake is blocked (should see stair-step fluorescence) [1]. Use CsA and/or ADP to confirm increased CRC [1]. |
Q: How do I validate that my assay is specifically measuring MPTP? A: A robust validation uses specific pharmacological agents [1]:
Q: How is CRC data quantified and interpreted? A: The primary quantitative measure is the total amount of Ca²⁺ (in nmol) taken up per mg of mitochondrial protein before the MPTP opens [5]. This is calculated by summing the amounts from all successfully sequestered Ca²⁺ pulses. When testing a compound like this compound, a statistically significant increase in this calculated CRC value compared to the control indicates that the compound inhibits MPTP opening, making mitochondria more resistant to Ca²⁺-overload-induced dysfunction [6].
Q1: What are C105SR and C110SR, and what is their primary mechanism of action? C105SR and C110SR are diastereoisomers of a new family of non-peptidic, small-molecule cyclophilin inhibitors (SMCypIs) [1]. Their primary mechanism of action is the potent inhibition of cyclophilin D (CypD). CypD is a key regulator of the mitochondrial permeability transition pore (mPTP). By inhibiting CypD's peptidyl-prolyl cis-trans isomerase (PPIase) activity, these compounds prevent pathological mPTP opening, which is a critical event in mediating cell death during hepatic ischaemia-reperfusion injury (IRI) [1] [2].
Q2: Why was the "SR" diastereoisomer selected for development? During optimization, the racemic mixtures of compounds C105 and C110 showed the strongest activity. Subsequent research found that their respective SR diastereoisomers not only retained the activity of the racemic mixture but also exhibited superior mitoprotective properties compared to known macrocyclic cyclophilin inhibitors like cyclosporin A and alisporivir [1]. This made them more attractive lead compounds.
Q3: What are the key differences in activity between C105SR and C110SR? Both compounds are potent, but direct comparison in vitro showed that C105SR was more potent than C110SR in inhibiting mPTP opening and preventing cell death in a model of hypoxia/reoxygenation [1] [2]. Consequently, C105SR was selected for in vivo evaluation.
Q4: How do I resolve diastereoisomers for my own SMCypI compounds? While the exact method for C105SR/C110SR isn't detailed, a common and powerful technique is the HPLC separation of covalently bonded diastereomers (e.g., esters or amides) on silica gel [3]. This method is highly effective for preparing enantiopure compounds on a laboratory scale. Using chiral derivatizing agents like MαNP acid or camphorsultam can create diastereomers with sufficient physical differences to be separated by normal-phase HPLC [3].
Issue 1: Low Inhibition of CypD PPIase Activity
Issue 2: Inconsistent Results in Mitochondrial Swelling Assays
The following table summarizes the key quantitative data comparing C105SR and C110SR from the cited research:
| Assay | C105SR Performance | C110SR Performance | Protocol Summary |
|---|---|---|---|
| CypD PPIase Inhibition | Strong inhibition [1] | Strong inhibition [1] | Evaluate ability to inhibit CypD's enzymatic activity [1]. |
| mPTP Opening (in vitro) | More potent inhibition [1] [2] | Less potent inhibition [1] [2] | Use a calcein/cobalt assay in cells subjected to hypoxia/reoxygenation [1]. |
| Cell Death Inhibition | Prevented cell death [1] | Data not explicitly compared | Measure lactate dehydrogenase (LDH) release, propidium iodide staining, and cell viability in hypoxia/reoxygenation models [1]. |
| In vivo Hepatic IRI Model | Substantial protection [1] | Not tested in vivo | Use a mouse model of partial hepatic ischemia (60 min) followed by reperfusion (6 h). Compound administered via osmotic pump 24h pre-surgery [1]. |
The diagram below outlines the key steps for evaluating a novel SMCypI, from in vitro testing to in vivo validation, as demonstrated in the research on C105SR [1].
The diagram below illustrates the core signaling pathway targeted by C105SR and related compounds, explaining their hepatoprotective effect [1] [2].
The search results indicate that chemical modifications were made to three functional regions of the parent this compound to improve its potency. The table below summarizes the functions of these regions [1].
| Functional Region | Description of Role |
|---|---|
| R1 | Binds to the S1 pocket (the catalytic site of the PPIase domain). |
| R2 | Binds to the S2' "gatekeeper" pocket (a pocket whose functional role was noted as unknown in the study). |
| R3 | Interacts with residues located between the S1 and S2 pockets. |
The goal of modifying these regions was to generate a library of compounds with enhanced CypD inhibitory and mitoprotective properties. From this effort, the diastereoisomer C105SR was identified as a lead compound due to its superior performance in both in vitro and in vivo models of hepatic ischemia-reperfusion injury (IRI) [1].
For researchers looking to evaluate novel SMCypI compounds, here are the core methodologies used to characterize C105SR and its analogs.
This workflow is used to evaluate the direct biological activity of compounds on mitochondrial function.
Key Method Details:
This workflow helps determine if the compounds are effective in a cellular model of disease.
Key Method Details:
Q1: What makes C105SR a superior candidate compared to earlier inhibitors like Cyclosporin A? C105SR is a non-peptidic, small-molecule inhibitor designed to avoid the immunosuppressive properties of macrocyclic inhibitors like Cyclosporin A (CsA) and Alisporivir. The study reported that its diastereoisomers exhibited mitoprotective properties superior to those of CsA and Alisporivir in experimental models [1].
Q2: Beyond hepatic IRI, are there other potential applications for SMCypIs like C105SR? Yes, targeting host cyclophilins is a promising broad-spectrum antiviral strategy. Separate research has identified other nonpeptidic SMCypIs (e.g., F83233) with antiviral activity against feline and porcine α-coronaviruses [2]. This suggests the SMCypI platform could be developed for both anti-cell-death and antiviral applications.
Q3: What was the key strategic approach for the chemical optimization of C31? The strategy was a structure-based design focusing on systematically modifying three distinct functional regions (R1, R2, R3) that interact with different parts of the CypD protein's binding pocket, rather than making random changes to the molecule [1].
The table below summarizes the key differences between immunosuppressive Cyclosporin A and its non-immunosuppressive analogs based on the search results.
| Feature | Immunosuppressive CsA | Non-immunosuppressive CsA Analogs (e.g., N-MeVal-4-CsA, OACsA, others from [1]) |
|---|---|---|
| Core Mechanism | Forms complex with CyPA, inhibiting calcineurin & NFAT-mediated T-cell activation [2] | Binds cyclophilins but does not inhibit calcineurin phosphatase activity [3] [2] |
| Primary Clinical Use | Prevention of organ transplant rejection [3] | Investigation for antiviral, antiangiogenic, & antifungal therapy without suppressing host immunity [1] [3] [2] |
| Antiviral Activity | Inhibits HCV replication; use limited by immunosuppression [2] | Effectively inhibits HCV replication in clinical trials (e.g., Alisporivir, SCY-635) [2] |
| Antifungal Activity | Toxic to C. neoformans at 37°C; clinical use limited by immunosuppression [1] | Retains antifungal activity against C. neoformans (e.g., (γ-OH)MeLeu4-Cs, D-Sar(α-SMe)3Val2-DH-Cs) [1] |
| Antiangiogenic Activity | Inhibits endothelial cell proliferation at high IC50 (likely via cyclophilin inhibition) [3] | Potently inhibits endothelial cell proliferation & angiogenesis (e.g., N-MeVal-4-CsA) [3] |
| Key Advantage | Potent immunosuppressant | Therapeutic potential without compromising the host immune system, enabling treatment of infections and other conditions [1] [3] [2] |
The advantages of non-immunosuppressive analogs are demonstrated through specific experimental protocols.
The following diagrams illustrate the critical mechanistic differences between the compounds.
The diagram above illustrates the core mechanistic difference: non-immunosuppressive analogs bind cyclophilin but do not form a complex that inhibits calcineurin.
This workflow diagram summarizes the key experimental protocols used to validate the efficacy and non-immunosuppressive nature of the analogs.
The development of non-immunosuppressive cyclophilin inhibitors opens several promising research avenues:
Specific data on SMCypI C31 is limited in the search results. This comparison is based on the well-documented class of non-immunosuppressive CsA analogs, which share the core advantage of uncoupling therapeutic effects from immunosuppression.
The table below summarizes key information for the three non-immunosuppressive cyclophilin inhibitors derived from the search results.
| Inhibitor Name | Chemical Origin | Primary Target & Mechanism | Reported Antiviral Potency (HCV Replication) | Key Development Findings |
|---|---|---|---|---|
| Alisporivir (Debio-025) [1] [2] | Cyclosporine A derivative [1] | Inhibits Cyclophilin A PPIase activity; disrupts CypA-NS5A interaction, preventing viral replication [3] [2] | In a Phase II trial, combination therapy reduced HCV RNA by up to 4.75 log₁₀ IU/mL (genotypes 1&4) and 5.91 log₁₀ IU/mL (genotypes 2&3) at week 4 [2] | Demonstrated pangenotypic activity and a high barrier to resistance [1]. Reached Phase III clinical trials for HCV [2]. |
| NIM811 [1] | Cyclosporine A derivative [1] | Inhibits Cyclophilin A PPIase activity; disrupts CypA-NS5A interaction [3] | Preclinically, it potently inhibited HCV replication in cell culture models [4] | Non-immunosuppressive. Preclinical and early clinical data showed anti-HCV efficacy [4] [1]. |
| SCY-635 [5] [1] | Cyclosporine A derivative [1] | Reversible, nanomolar inhibitor of Cyclophilin A's PPIase activity [5] | Exhibited potent suppression of HCV RNA replication in the bicistronic con1b-derived replicon assay (EC₅₀ in nanomolar range) [5] | Orally bioavailable. Showed synergistic activity with interferon-α and additive activity with ribavirin in vitro [5]. |
The search results indicate several standard methodologies used to evaluate the potency of cyclophilin inhibitors. You can use these as a benchmark for locating or designing experiments for SMCypI C31.
1. Antiviral Activity and Cytotoxicity Assays [5]:
2. PPIase (Peptidyl-Prolyl Isomerase) Inhibition Assay [5]:
3. Analysis of Viral/Host Protein Interactions [3]:
The following diagram illustrates the mechanism of action of these inhibitors and the associated experimental workflow.
Since "this compound" was not found in the available scientific literature, you may need to:
The table below summarizes the key quantitative data for C31 and other cyclophilin inhibitors, primarily from a 2018 study characterizing its anti-hepatitis C virus (HCV) activity [1].
| Compound | Primary Target | Anti-HCV EC₅₀ (μM) Range | CypA Binding Kd | Key Characteristics |
|---|---|---|---|---|
| SMCypI C31 | Cyclophilin A (CypA) [1] | 1.20 - 7.76 μM (pangenotypic) [1] | 105 nM (competitive with CsA) [1] | Broad-spectrum anti-Flaviviridae potential; simple synthesis [1]. |
| Alisporivir (ALV) | Cyclophilins [1] | 0.01 - 0.04 μM [1] | <5 nM [1] | Non-immunosuppressive CsA derivative; phase III trials halted [1]. |
| Cyclosporine A (CsA) | Cyclophilins [1] | 0.04 - 0.60 μM [1] | 8.4 nM [1] | Potent but immunosuppressive; natural macrocyclic compound [1]. |
| C105SR | Cyclophilin D (CypD) [2] | N/A (Studied for liver protection) [2] | Information not available in search results | A optimized diastereoisomer with strong mitoprotective properties in vivo [2]. |
Key takeaways from the data:
The molecular mechanism of C31's anti-HCV action was confirmed using a TR-FRET competitive binding assay. This method validated that C31 exerts its effect by binding to the host protein Cyclophilin A (CypA) and disrupting its interaction with the viral NS5A protein [1].
The general workflow of a TR-FRET competitive binding assay for cyclophilin inhibitors is as follows [3]:
Detailed Experimental Steps [1] [3]:
Assay Setup: The experiment is performed in a 384-well plate format. A pre-formed complex is created using:
TR-FRET Signal Generation: When the complex is intact, exciting the donor with a pulse of light (e.g., at 340 nm for Terbium) results in FRET to the nearby acceptor. The emission signals are measured after a time delay to reduce background fluorescence. The ratio of acceptor emission (e.g., 665 nm) to donor emission (e.g., 615 nm) is calculated, and a high ratio indicates successful complex formation.
Competition with C31: The test compound C31 is introduced into the system. It competes with the biotinylated CsA for binding to the hydrophobic PPIase active site on CypA.
Signal Readout and Kd Calculation: If C31 successfully displaces CsA, the proximity between the donor and acceptor is lost, leading to a decrease in the FRET ratio. By testing C31 across a range of concentrations and measuring the corresponding reduction in FRET signal, a dose-response curve can be generated. This data is used to calculate the equilibrium dissociation constant (Kd), which for C31 was found to be 105 nM, confirming it competes with CsA for the same binding pocket on CypA [1].
The TR-FRET data corroborated modeling studies that showed C31 binds directly to the CypA active site. The proposed mechanism of action is [1]:
This disruption of the CypA-NS5A interaction, which regulates multiple phases of the HCV replication cycle, is a key mechanism behind C31's pangenotypic antiviral activity [1].
| HCV Genotype | Test System | Mean C31 EC50 (μM) ± SD | Mean ALV EC50 (μM) ± SD | Mean CsA EC50 (μM) ± SD |
|---|---|---|---|---|
| 1a | Subgenomic Replicon (SGR) | 3.80 ± 1.90 | 0.04 ± 0.03 | 0.60 ± 0.20 |
| 1b | Subgenomic Replicon (SGR) | 2.95 ± 0.60 | 0.03 ± 0.01 | 0.17 ± 0.02 |
| 2a | Subgenomic Replicon (SGR) | 2.30 ± 1.20 | 0.02 ± 0.01 | 0.20 ± 0.04 |
| 2a/2a | Infectious Virus (J6/JFH1) | 2.80 ± 0.40 | 0.03 ± 0.002 | 0.06 ± 0.01 |
| 3a | Subgenomic Replicon (SGR) | 7.76 ± 1.57 | 0.02 ± 0.01 | 0.19 ± 0.12 |
| 2a/4a | Chimeric SGR (NS5A from 4a) | 1.40 ± 1.10 | 0.01 ± 0.002 | 0.04 ± 0.03 |
| 5a | Subgenomic Replicon (SGR) | 1.20 ± 0.83 | 0.01 ± 0.01 | 0.13 ± 0.04 |
Table data sourced from [1]. EC50: Half-maximal effective concentration; SD: Standard Deviation; ALV: Alisporivir; CsA: Cyclosporine A.
The data in the table above was generated using standardized virological methods:
Understanding how C31 works and how viruses might evade it is crucial for drug development.
The core experimental data for SMCypI C31's interaction with cyclophilin A (CypA) is summarized in the table below.
| Parameter | Value for this compound | Experimental Method | Context/Comparison |
|---|---|---|---|
| Dissociation Constant (Kd) | 105 nM [1] | Time-resolved fluorescence resonance energy transfer (TR-FRET) [1] | Displaced a labeled cyclosporine (CsA) probe; higher Kd than CsA (8.4 nM) and alisporivir (<5 nM) [1] |
| PPIase Inhibition (IC50) | 0.1 µM [2] [3] | Not specified in available data [2] [3] | Direct measure of inhibiting cyclophilin A's enzymatic activity [2] [3] |
| Anti-HCV Activity (EC50) | 1.20 to 7.76 µM (across multiple HCV genotypes) [1] [3] | HCV subgenomic replicon assays [1] | Confirmed pangenotypic activity; higher EC50 than alisporivir (0.01-0.04 µM) [1] |
The primary mechanism of action was demonstrated through a competitive binding assay [1]. The experimental workflow can be summarized as follows:
This assay confirmed that this compound binds to CypA's hydrophobic PPIase active site, directly disrupting the CypA-NS5A interaction which is critical for viral replication [1] [2].
For the key experiments cited, the methodologies are as follows:
This compound represents a novel class of non-peptidic, small-molecule cyclophilin inhibitors that are chemically distinct from classic cyclic peptide inhibitors like Cyclosporine A [4]. Its significance in research includes:
The table below compares the mitoprotective properties of the established cyclophilin inhibitor Cyclosporin A (CsA) and its non-immunosuppressive analogue, Alisporivir (Ali).
| Property | Cyclosporin A (CsA) | Alisporivir (Ali) |
|---|---|---|
| Immunosuppressive Activity | Yes, inhibits calcineurin [1] [2] | No, non-immunosuppressive [1] [2] [3] |
| Primary Molecular Target | Cyclophilin D (CypD) [1] | Cyclophilin D (CypD) [1] [2] |
| Effect on mPTP Opening | Inhibits [1] [2] | Inhibits [1] [2] [4] |
| Effect on Mitochondrial Calcium Capacity | Increases at 1 μM [5] | Increases at 1 μM [5] |
| Effect on Oxidative Phosphorylation | No effect at 1 μM; suppresses oxygen consumption at 5 μM [5] | No effect at 1 μM; suppresses oxygen consumption at 5 μM (more pronounced than CsA) [5] |
| Impact on Membrane Fluidity | Decreases fluidity in DPPC liposomes & mitochondrial membranes [5] | Decreases fluidity in DPPC liposomes & mitochondrial membranes [5] |
| Therapeutic Limitations | Immunosuppression limits therapeutic use for non-transplant indications [1] | Clinical development for hepatitis C halted due to non-CypD related adverse events [1] |
Recent research has focused on developing non-peptidic, small-molecule cyclophilin inhibitors (SMCypIs) that are chemically distinct from CsA and Ali [1].
The comparative data is derived from standardized experimental models. Here are the methodologies for key assays:
The following diagrams illustrate the common mechanism by which these compounds exert their mitoprotective effects and a generalized workflow for their experimental evaluation.
Diagram 1: Mitoprotective Mechanism of Cyclophilin Inhibitors. Compounds like CsA, Ali, and C105SR bind to and inhibit Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). This inhibition prevents pathological mPTP opening, which is triggered by stressors like calcium overload, thereby preserving mitochondrial integrity and preventing cell death [1] [2] [4].
Diagram 2: Experimental Workflow for Evaluating Mitoprotective Compounds. The evaluation process typically begins with in vitro screening against the CypD target, progresses to mechanistic studies in isolated mitochondria, then to testing in disease-relevant cellular models, and finally to validation in animal models of disease, such as hepatic ischemia-reperfusion injury (IRI) [1].
The following methodologies are consolidated from studies on cyclophilin inhibitors like Cyclosporine A (CsA) and its non-immunosuppressive derivatives (e.g., Alisporivir, NIM811) [1] [2].
| Evaluation Area | Common Experimental Model(s) | Key Measured Outcomes |
|---|
| In Vitro Antiviral Activity | Cell cultures (e.g., Vero CCL-81, Vero E6, human lung A549 cells) infected with coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E) [3] [1]. | - Half-maximal effective concentration (EC₅₀)
For reliable and reproducible results, studies follow structured protocols. Here are the details for two critical assays:
In Vitro Antiviral Activity and Cytotoxicity (MTT Assay)
Analysis of ACE2 Expression (Immunofluorescence)
The diagram below illustrates how cyclophilin inhibitors like CsA and Alisporivir exert their broad-spectrum antiviral effects against coronaviruses [1].
Since specific data for SMCypI C31 is not available in the public domain, here are suggestions for your next steps:
This compound in specialized scientific databases like PubMed, Google Scholar, Scopus, or Web of Science. You could also look into patent databases, as early-stage drug data is often disclosed in patents.
The following information summarizes a novel small-molecule cyclophilin inhibitor (SMCypI), C105SR, which was developed through the chemical optimization of a parent SMCypI, with C31 being mentioned as a previously reported compound from this family [1]. This new derivative exhibits superior properties and represents the current state of development for this inhibitor class.
| Feature | Description |
|---|---|
| Compound Name | C105SR [1] |
| Compound Class | Small-Molecule Cyclophilin Inhibitor (SMCypI), non-peptidic [1] |
| Primary Target | Cyclophilin D (CypD) [1] |
| Key Mechanism | Inhibits CypD's peptidyl-prolyl cis-trans isomerase (PPIase) activity, thereby blocking mitochondrial permeability transition pore (mPTP) opening [1]. |
| Key Advantage (vs. Peptidic) | Chemically distinct from natural macrocyclic inhibitors (e.g., Cyclosporin A); designed to avoid immunosuppressive properties [1]. |
| Mitoprotective Effect | Inhibits mitochondrial swelling and increases calcium retention capacity in isolated liver mitochondria [1]. |
| Cellular Protection | Prevents cell death in an in vitro model of hypoxia/reoxygenation [1]. |
| In Vivo Efficacy | Protects against hepatic ischaemia-reperfusion injury (IRI) in mice by reducing hepatocyte necrosis and apoptosis [1]. |
The experimental data supporting C105SR's efficacy comes from a standard workflow designed to evaluate cyclophilin inhibitors from in vitro assays to in vivo models [1] [2].
Detailed Experimental Protocols [1]:
The table below outlines the general comparative advantages of the SMCypI class, including C105SR, over traditional peptidic macrocyclic inhibitors.
| Parameter | Small-Molecule Inhibitors (e.g., C105SR) | Peptidic/Macrocyclic Inhibitors (e.g., Cyclosporin A, Alisporivir) |
|---|---|---|
| Chemical Nature | Non-peptidic, small molecule [1] | Macrocyclic, peptidic [1] |
| Immunosuppressive Activity | Designed to be non-immunosuppressive [1] | Inherently immunosuppressive (binds calcineurin) [3] |
| Reported Mitoprotective Properties | Exhibited properties superior to Cyclosporin A and Alisporivir in assays [1] | Effective but limited by side effects [1] |
| Therapeutic Limitation | A promising candidate for subsequent clinical development without immunosuppression [1] | Immunosuppression limits therapeutic use for non-transplant indications [1] [3] |
To understand how these inhibitors work, it's helpful to visualize the pathway they target, which is central to cell death in conditions like hepatic ischemia-reperfusion injury.
Pathway Explanation:
The table below summarizes the experimental data for SMCypI C31, comparing it to controls Cyclosporine (CsA) and Alisporivir (ALV).
| Compound | PPIase Inhibition IC₅₀ (μM) | Anti-HCV EC₅₀ (μM) - Genotype 1a | Anti-HCV EC₅₀ (μM) - Genotype 3a |
|---|---|---|---|
| This compound | 0.2 ± 0.08 [1] | 3.80 ± 1.90 [2] | 7.76 ± 1.57 [2] |
| Alisporivir (ALV) | Information not in sources | 0.04 ± 0.03 [2] | 0.02 ± 0.01 [2] |
| Cyclosporine (CsA) | Information not in sources | 0.60 ± 0.20 [2] | 0.19 ± 0.12 [2] |
The data in the table above was generated through the following standardized experimental methods.
The diagram below illustrates the mechanism by which this compound exerts its antiviral effect, based on the described studies.
Although a direct Pearson coefficient is not provided, the search results contain the data necessary to calculate it or to understand its biological basis.